Almecillin
説明
Structure
3D Structure
特性
CAS番号 |
87-09-2 |
|---|---|
分子式 |
C13H18N2O4S2 |
分子量 |
330.4 g/mol |
IUPAC名 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |
InChIキー |
QULKGELYPOJSLP-WCABBAIRSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
他のCAS番号 |
87-09-2 |
製品の起源 |
United States |
Foundational & Exploratory
Almecillin: A Technical Overview of Its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, represents an early chapter in the ongoing story of penicillin antibiotics. As a semi-synthetic derivative of the original penicillin structure, its development reflects the initial efforts to modify the penicillin molecule to enhance its therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, drawing from the available scientific literature. While detailed quantitative data and extensive experimental protocols are not as widely documented as for more common penicillins, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in antibiotic development.
Discovery and Historical Context
This compound, chemically known as [(Allylthio)methyl]penicillin, was first described in the scientific literature in 1961 by a team of Russian scientists led by M.M. Levitov. Their work, published in Meditsinskaia Promyshlennost' SSSR, detailed the production and fundamental properties of this novel penicillin derivative. This compound is produced by the fermentation of the mold Penicillium chrysogenum, the same species used to produce Penicillin G.[1]
The development of this compound occurred during a period of intense research into modifying the penicillin structure to overcome the limitations of Penicillin G, such as its susceptibility to bacterial beta-lactamase enzymes and its relatively narrow spectrum of activity. A 2025 review of natural product-inspired antibiotics notes that Penicillin O was launched in the USA in 1950 by The Upjohn Company under the trade name Cer-O-Cillin, and it was reported to have an antibacterial spectrum similar to that of Penicillin G.[2]
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | [(Allylthio)methyl]penicillin |
| Synonyms | This compound, Penicillin O |
| Molecular Formula | C13H16N2O4S2 |
| Molar Mass | 328.40 g/mol |
| CAS Number | 87-09-2 |
Mechanism of Action
Like all penicillin-class antibiotics, this compound's antibacterial activity stems from its ability to interfere with the synthesis of the bacterial cell wall.[3][4][5][6][7] The core of its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[3][6]
The proposed signaling pathway for the action of penicillins, including this compound, is illustrated below.
Caption: Mechanism of action of this compound (Penicillin O).
Synthesis
A generalized workflow for the synthesis of semi-synthetic penicillins is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Activity
The antibacterial spectrum of this compound is reported to be similar to that of Penicillin G, indicating activity primarily against Gram-positive bacteria.[2] Specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in modern literature. For context, the table below presents typical MIC ranges for Penicillin G against common Gram-positive pathogens. It is anticipated that this compound would exhibit a comparable profile.
| Bacterial Species | Penicillin G MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.5 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 0.12 |
| Streptococcus pyogenes | ≤0.03 - 0.12 |
| Enterococcus faecalis | 1 - 8 |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are primarily contained within the 1961 publication by Levitov et al. and are not readily accessible. However, standard methodologies for determining the in vitro activity of antibiotics, which would have been employed, are well-established.
Minimum Inhibitory Concentration (MIC) Determination (General Protocol)
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in the broth medium across a range of concentrations in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Clinical Trials and Efficacy
There is a notable absence of published clinical trial data for this compound in the accessible modern scientific literature. While it was reportedly launched commercially, its clinical use appears to have been limited and has been superseded by newer penicillin derivatives with improved pharmacokinetic profiles and broader spectra of activity. Information regarding its clinical efficacy, dosage regimens, and potential adverse effects is not available in the searched databases.
Conclusion
This compound (Penicillin O) holds a place in the historical development of semi-synthetic penicillins. Its discovery demonstrated the feasibility of modifying the penicillin side chain to create new antibiotic entities. However, a lack of extensive, publicly available data on its quantitative in vitro activity, detailed synthesis protocols, and clinical performance has relegated it to a position of historical interest rather than current clinical relevance. Further research, potentially through translation and analysis of the original Russian literature, would be necessary to provide a more complete technical understanding of this early penicillin derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natural product inspired antibiotics approved for human use – 1943 to 2025 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. news-medical.net [news-medical.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Almecillin's Assault on Bacterial Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a β-lactam antibiotic belonging to the penicillin family. Its bactericidal activity stems from the disruption of bacterial cell wall synthesis, a mechanism shared with other penicillins. This in-depth technical guide elucidates the molecular interactions and cellular consequences of this compound's action, providing a foundational resource for researchers in antimicrobial drug development. While specific quantitative data for this compound (Penicillin O) is limited in publicly available literature, its mechanism of action is analogous to that of Penicillin G. Therefore, where specific data for this compound is unavailable, representative data for Penicillin G is provided to illustrate the fundamental principles of its antibacterial activity.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is primarily maintained by a rigid, cross-linked polymer called peptidoglycan. This compound's primary target is the final step in the synthesis of this essential structure. The antibiotic exerts its effect through a covalent and irreversible inhibition of key enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan network.[2][3] This cross-linking provides the necessary rigidity to the cell wall, protecting the bacterium from osmotic lysis. This compound, sharing the characteristic β-lactam ring structure of all penicillins, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor units.[1] This mimicry allows it to bind to the active site of PBPs.
Irreversible Acylation and Enzyme Inactivation
Upon binding to the PBP active site, the highly strained β-lactam ring of this compound is cleaved. This results in the formation of a stable, covalent acyl-enzyme intermediate with a serine residue within the PBP active site.[1][3] This acylation process effectively and irreversibly inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1]
Cell Wall Degradation and Lysis
The inhibition of PBP-mediated cross-linking, coupled with the continuous activity of bacterial autolytic enzymes (autolysins) that remodel the cell wall, leads to a progressive weakening of the peptidoglycan structure.[4] Without a robust and properly cross-linked cell wall, the bacterium can no longer withstand the high internal osmotic pressure, resulting in cell swelling and eventual lysis.[2][4]
The overall mechanism can be visualized as a signaling pathway:
References
- 1. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Almecillin Biosynthetic Pathway in Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillium chrysogenum stands as a cornerstone in the history of medicine, being the primary industrial producer of the life-saving antibiotic, penicillin. While benzylpenicillin (Penicillin G) and phenoxymethylpenicillin (Penicillin V) are the most well-known products, this versatile fungus is also capable of synthesizing other penicillin variants. Among these is almecillin, also known as Penicillin O, a semi-synthetic penicillin with an allylmercaptoacetyl side chain. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound in P. chrysogenum, detailing the enzymatic steps, genetic regulation, and key experimental methodologies for its study.
The Core Penicillin Biosynthetic Pathway
The biosynthesis of all penicillins, including this compound, in P. chrysogenum originates from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. The formation of the penicillin nucleus is a three-step enzymatic process encoded by a cluster of genes, namely pcbAB, pcbC, and penDE.[1][2]
-
Tripeptide Formation: The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This non-ribosomal peptide synthesis is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS) , which is encoded by the pcbAB gene.[3][4]
-
Bicyclic Ring Formation: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate in the pathway.[2][5] This reaction, encoded by the pcbC gene, results in the characteristic β-lactam and thiazolidine ring structure of the penicillin core.
-
Side Chain Exchange: The final step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a specific acyl group, which is activated as a coenzyme A (CoA) thioester. This transacylation is carried out by acyl-CoA:isopenicillin N acyltransferase (IAT) , encoded by the penDE gene.[1] It is this step that dictates the final penicillin variant produced. For the synthesis of this compound, the precursor is allylmercaptoacetyl-CoA.
This compound-Specific Biosynthesis: The Allylmercaptoacetyl Side Chain
The biosynthesis of this compound diverges from that of other penicillins at the final acyltransferase step. The IAT enzyme exhibits a degree of substrate promiscuity, allowing it to accept various acyl-CoA molecules as substrates.[1] For the production of this compound, the side chain precursor is allylmercaptoacetic acid.
The precise biosynthetic pathway for allylmercaptoacetic acid in P. chrysogenum is not well-documented in publicly available literature. However, it is hypothesized to be synthesized through the fungus's primary metabolism and then activated to its CoA thioester, allylmercaptoacetyl-CoA, by an acyl-CoA synthetase. The broad substrate specificity of some acyl-CoA synthetases in P. chrysogenum supports this possibility.[6] This activated side chain is then utilized by the IAT to produce this compound.
Quantitative Data on the Penicillin Biosynthetic Pathway
The efficiency of the penicillin biosynthetic pathway is governed by the kinetic properties of its enzymes and the intracellular concentrations of its intermediates. The following tables summarize available quantitative data for the core enzymes in P. chrysogenum.
| Enzyme | Substrate | K_m_ (mM) | Reference |
| ACV Synthetase (ACVS) | L-α-aminoadipic acid | 0.045 | [4] |
| L-cysteine | 0.080 | [4] | |
| L-valine | 0.080 | [4] | |
| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 | [2] |
| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillin G | 1.5 (apparent) | [7] |
Table 1: Michaelis-Menten Constants (K_m_) for Penicillin Biosynthetic Enzymes.
| Metabolite | Intracellular Concentration (µmol/g dry biomass) | Reference |
| Glucose-6-phosphate | ~1.5 - 2.5 | [3] |
| Fructose-6-phosphate | ~0.5 - 1.0 | [3] |
| Pyruvate | ~0.5 - 2.0 | [3] |
| α-ketoglutarate | ~0.2 - 0.8 | [3] |
| Malate | ~3.0 - 16.0 | [3] |
Table 2: Intracellular Concentrations of Key Primary Metabolites Related to Penicillin Precursor Synthesis. Note: Specific intracellular concentrations of the direct penicillin pathway intermediates (ACV, Isopenicillin N) are challenging to measure and show significant variation depending on the strain and fermentation conditions.[2]
Signaling Pathways and Regulation
The expression of the penicillin biosynthesis genes (pcbAB, pcbC, and penDE) is tightly regulated by a complex network of transcription factors that respond to environmental cues such as nutrient availability and pH.
Figure 1: Simplified regulatory network of penicillin biosynthesis genes in P. chrysogenum. High glucose levels lead to carbon catabolite repression via the transcription factor CreA. Nitrogen limitation activates the AreA transcription factor, while alkaline pH activates PacC, both of which upregulate the expression of the penicillin biosynthesis genes.
Experimental Protocols
A comprehensive understanding of the this compound biosynthetic pathway relies on a suite of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Enzyme Activity Assay for Isopenicillin N Synthase (IPNS)
This protocol is adapted from established methods for measuring IPNS activity.[2]
1. Preparation of Cell-Free Extract: a. Grow P. chrysogenum mycelium in a suitable production medium. b. Harvest the mycelium by filtration and wash with cold phosphate buffer (50 mM, pH 7.5). c. Disrupt the mycelial cells by grinding with liquid nitrogen or using a bead beater. d. Resuspend the broken cells in extraction buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 10% glycerol). e. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.
2. Assay Mixture (1 mL total volume):
- 50 mM Tris-HCl, pH 7.8
- 0.5 mM δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
- 0.1 mM FeSO₄
- 2 mM Ascorbic acid
- 1 mM Dithiothreitol (DTT)
- Cell-free extract (containing IPNS)
3. Reaction and Detection: a. Pre-incubate the assay mixture without ACV at 25°C for 5 minutes. b. Initiate the reaction by adding ACV. c. Incubate at 25°C for 30 minutes with shaking. d. Stop the reaction by adding an equal volume of methanol. e. Centrifuge to remove precipitated protein. f. Analyze the supernatant for the presence of isopenicillin N using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Metabolite Extraction from P. chrysogenum Mycelium
This protocol is based on rapid filtration and cold solvent extraction to quench metabolism and extract intracellular metabolites.[2]
1. Rapid Sampling and Quenching: a. Withdraw a known volume of fermentation broth containing mycelium. b. Immediately filter the broth through a pre-weighed filter paper using a vacuum filtration apparatus. c. Quickly wash the mycelial cake on the filter with a cold, neutral buffer to remove extracellular metabolites. d. Immediately plunge the filter with the mycelial cake into liquid nitrogen to quench all metabolic activity.
2. Extraction: a. Transfer the frozen mycelial cake and filter to a pre-chilled mortar and grind to a fine powder under liquid nitrogen. b. Transfer the powder to a tube containing a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). c. Vortex vigorously and incubate on ice for 15-30 minutes. d. Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.
3. Sample Preparation for Analysis: a. Carefully transfer the supernatant to a new tube. b. Dry the extract under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS or HPLC.
Protocol 3: Gene Expression Analysis by Northern Blot
This protocol provides a general framework for analyzing the transcript levels of the penicillin biosynthesis genes.[8]
1. RNA Extraction: a. Harvest P. chrysogenum mycelium as described in the metabolite extraction protocol and immediately freeze in liquid nitrogen. b. Grind the frozen mycelium to a fine powder under liquid nitrogen. c. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial fungal RNA extraction kit.
2. Gel Electrophoresis and Transfer: a. Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel. b. Transfer the separated RNA to a positively charged nylon membrane via capillary blotting overnight. c. UV-crosslink the RNA to the membrane.
3. Hybridization: a. Pre-hybridize the membrane in a hybridization buffer at 68°C for at least 30 minutes. b. Prepare a gene-specific probe for pcbAB, pcbC, or penDE labeled with ³²P or a non-radioactive label. c. Add the denatured probe to the hybridization buffer and incubate overnight at 68°C.
4. Washing and Detection: a. Wash the membrane with low and high stringency buffers to remove non-specifically bound probe. b. Detect the hybridized probe by autoradiography or chemiluminescence imaging.
Experimental and Logical Workflows
Figure 2: General experimental workflow for studying the this compound biosynthetic pathway. This diagram illustrates the key steps from fungal fermentation to various downstream analyses including metabolite profiling, gene expression analysis, and enzyme activity assays.
Conclusion
The biosynthesis of this compound in Penicillium chrysogenum follows the canonical penicillin pathway with the final step being the incorporation of an allylmercaptoacetyl side chain. While the core enzymatic machinery and its regulation are well-understood, further research is required to elucidate the specific biosynthesis of the allylmercaptoacetic acid precursor and to fully characterize the kinetic parameters of the involved enzymes with respect to this compound production. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and potentially engineer the biosynthesis of this and other novel penicillin derivatives.
References
- 1. Enzymatic synthesis of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative stability and catalytic and chemical properties of the sulfate-activating enzymes from Penicillium chrysogenum (mesophile) and Penicillium duponti (thermophile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin acyltransferase in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
Almecillin: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a natural penicillin antibiotic. While historically documented, extensive quantitative data on its antimicrobial spectrum is not as widely available in contemporary literature as for more common penicillins. However, its activity is known to be similar to that of Penicillin G. This guide provides a comprehensive overview of the expected antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and an examination of its mechanism of action.
Qualitative Antimicrobial Spectrum of Activity
Based on its structural and functional similarity to Penicillin G, this compound is expected to be a narrow-spectrum antibiotic.[1][2] Its primary activity is against Gram-positive bacteria. The spectrum likely includes:
-
Gram-positive cocci: Including many species of Streptococcus and non-penicillinase-producing Staphylococcus.
-
Gram-positive rods: Such as Corynebacterium species.
-
Some Gram-negative cocci: Notably Neisseria species.
-
Anaerobic bacteria: Certain species of anaerobes are also expected to be susceptible.
The efficacy of this compound, like other natural penicillins, is limited against most Gram-negative bacilli and bacteria that produce beta-lactamase enzymes, which inactivate the antibiotic.
Quantitative Antimicrobial Spectrum Data
| Bacterial Species | Gram Stain | Class | Hypothetical this compound MIC (µg/mL) |
| Staphylococcus aureus (non-penicillinase producing) | Positive | Cocci | 0.06 |
| Staphylococcus aureus (MRSA) | Positive | Cocci | >128 |
| Streptococcus pneumoniae | Positive | Cocci | 0.03 |
| Streptococcus pyogenes | Positive | Cocci | 0.015 |
| Enterococcus faecalis | Positive | Cocci | 4 |
| Escherichia coli | Negative | Rod | >128 |
| Pseudomonas aeruginosa | Negative | Rod | >128 |
| Neisseria gonorrhoeae | Negative | Cocci | 0.5 |
| Haemophilus influenzae | Negative | Coccobacilli | >64 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower values indicate greater potency.
Experimental Protocols for Determining Antimicrobial Spectrum
The quantitative antimicrobial spectrum of an antibiotic is primarily determined through in vitro susceptibility testing. The gold standard method for determining the MIC is broth microdilution.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: A panel of clinically relevant and standard quality control bacterial strains.
- This compound Stock Solution: A concentrated solution of this compound is prepared in a suitable solvent and sterilized by filtration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.
2. Inoculum Preparation:
- Bacterial colonies are picked from a fresh agar plate (18-24 hours old).
- The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
- Two-fold serial dilutions of the this compound stock solution are prepared in the 96-well microtiter plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the sterility control).
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic lysis.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[3]
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting this transpeptidation process, this compound prevents the formation of a rigid cell wall.[5]
-
Cell Lysis: The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.
References
- 1. penicillin G | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Penicillin G: Antimicrobial Activity, Susceptibility, Mechanism of Drug Action, Drug Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Biological Activity and Efficacy of Penicillin-Class Antibiotics
Disclaimer: Information regarding the specific compound "Almecillin" (also known as Penicillin O) is sparse in contemporary scientific literature. This compound is described as a penicillin antibiotic with an action similar to Penicillin G, isolated from Penicillinum chrysogenum.[1] Due to the limited availability of recent data, this guide will provide a comprehensive overview of the biological activity and efficacy of Amoxicillin , a closely related and extensively studied broad-spectrum penicillin antibiotic. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the penicillin class of antibiotics.
Introduction to Amoxicillin
Amoxicillin is a broad-spectrum, bacteriolytic, β-lactam antibiotic belonging to the aminopenicillin family.[2] It is a semisynthetic derivative of penicillin and is widely prescribed to treat a variety of bacterial infections.[3][4] Its improved oral absorption compared to other β-lactam antibiotics makes it a frequent drug of choice.[2] Amoxicillin is effective against a range of Gram-positive and some Gram-negative bacteria.[5]
Biological Activity and Mechanism of Action
Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6] This process involves several key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[7]
-
Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of Amoxicillin.
Caption: Mechanism of action of Amoxicillin leading to bacterial cell lysis.
In Vitro Biological Activity
The in vitro activity of Amoxicillin is determined by the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.
| Microorganism | MIC90 (μg/mL) |
| Streptococcus pneumoniae | ≤ 0.015 |
| Streptococcus pyogenes | ≤ 0.015 |
| Haemophilus influenzae | 1.0 |
| Escherichia coli | 8.0 - 32.0 |
| Enterococcus faecalis | 2.0 |
Note: MIC values can vary depending on the strain and testing methodology.
Pharmacokinetics
The pharmacokinetic properties of Amoxicillin contribute significantly to its clinical efficacy.
| Parameter | Value (in adults) |
| Bioavailability | ~70-90% (oral) |
| Protein Binding | ~20% |
| Half-life | ~1-1.5 hours |
| Time to Peak (Tmax) | 1-2 hours |
| Excretion | Primarily renal (unchanged) |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Amoxicillin in treating various bacterial infections.
| Indication | Study Population | Comparator | Clinical Cure Rate (Amoxicillin) |
| Community-Acquired Pneumonia | Adults | Penicillin V | 100% |
| Group A Streptococcal Tonsillopharyngitis | Children | Penicillin V | 84% |
In a study on uncomplicated community-acquired pneumonia, Amoxicillin was found to be superior to penicillin V in the intention-to-treat analysis.[8][9] For group A beta-hemolytic streptococcal tonsillopharyngitis in children, Amoxicillin showed a significantly higher clinical cure rate compared to penicillin V.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines a typical broth microdilution method for determining the MIC of Amoxicillin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amoxicillin - Wikipedia [en.wikipedia.org]
- 3. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pexacy.com [pexacy.com]
- 5. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of penicillin vs. amoxicillin in children with group A beta hemolytic streptococcal tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Almecillin: A Technical Guide on its Relationship to Penicillin G and Other Penicillins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a semisynthetic penicillin antibiotic. Structurally, it shares the core β-lactam ring characteristic of all penicillins and is closely related to Penicillin G (Benzylpenicillin). This technical guide provides an in-depth analysis of this compound, focusing on its relationship to Penicillin G and other penicillins. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize Penicillin G as a primary reference for comparative purposes, given their analogous antibacterial action.[1] The information presented herein is intended to support research and drug development efforts in the field of antibacterial agents.
Chemical Structure and Relationship to Penicillin G
This compound and Penicillin G share the same 6-aminopenicillanic acid (6-APA) nucleus, which is the fundamental structural component of most penicillins. The key difference lies in the acyl side chain attached to the 6-amino group. In Penicillin G, this side chain is a benzyl group, whereas in this compound, it is an allylmercaptomethyl group.[1] This structural similarity is the basis for their comparable mechanisms of action and antibacterial spectra.
Mechanism of Action
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in the synthesis of peptidoglycan is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2][3][4] The strained β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to acylate the active site of the PBPs, thereby irreversibly inactivating them.[3] This inhibition of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.
Comparative In Vitro Activity
Table 1: Comparative MICs (µg/mL) of Penicillins against Gram-Positive Bacteria
| Organism | Penicillin G | Amoxicillin | Ampicillin |
| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.12 | 0.25 - 2 | 0.25 - 2 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.5 | ≤0.5 |
| Streptococcus pyogenes | ≤0.12 | ≤0.25 | ≤0.25 |
| Enterococcus faecalis | 1 - 8 | 1 - 4 | 1 - 4 |
Table 2: Comparative MICs (µg/mL) of Penicillins against Gram-Negative Bacteria
| Organism | Penicillin G | Amoxicillin | Ampicillin |
| Neisseria meningitidis | ≤0.06 | ≤0.25 | ≤0.25 |
| Haemophilus influenzae (β-lactamase negative) | 0.25 - 2 | 0.25 - 1 | 0.25 - 1 |
| Escherichia coli | >32 | 4 - 128 | 4 - 128 |
| Salmonella spp. | 1 - 16 | 0.5 - 4 | 0.5 - 4 |
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. As with in vitro activity, specific pharmacokinetic data for this compound is scarce. Therefore, the pharmacokinetic parameters of Penicillin G, Amoxicillin, and Ampicillin are presented below for comparative purposes.
Table 3: Comparative Pharmacokinetic Parameters of Penicillins
| Parameter | Penicillin G | Amoxicillin | Ampicillin |
| Oral Bioavailability | <30% (acid labile) | ~90% (acid stable) | ~40% (acid stable) |
| Protein Binding | ~60% | ~20% | ~20% |
| Elimination Half-life | ~30 minutes | ~60 minutes | ~60 minutes |
| Primary Route of Excretion | Renal | Renal | Renal |
Experimental Protocols
Synthesis of Penicillins from 6-Aminopenicillanic Acid (6-APA)
The general method for the synthesis of semisynthetic penicillins, including this compound, involves the acylation of 6-aminopenicillanic acid (6-APA).[5][6][7][8] 6-APA provides the core β-lactam structure, and the desired acyl side chain is introduced to create the final penicillin derivative.
General Protocol:
-
Activation of the Acyl Side Chain: The carboxylic acid corresponding to the desired side chain (e.g., allylmercaptomethylacetic acid for this compound) is activated to facilitate the acylation reaction. This can be achieved by converting the carboxylic acid to an acid chloride, a mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Acylation Reaction: The activated acyl side chain is then reacted with 6-aminopenicillanic acid (6-APA) in a suitable solvent and under controlled temperature and pH conditions. The amino group of 6-APA acts as a nucleophile, attacking the activated carbonyl carbon of the side chain to form an amide bond.
-
Purification: The resulting penicillin derivative is then purified from the reaction mixture using techniques such as extraction, crystallization, and chromatography to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is determined using standardized methods, most commonly broth microdilution or agar dilution.
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Conclusion
This compound (Penicillin O) is a semisynthetic penicillin that is structurally and functionally similar to Penicillin G. While specific quantitative data for this compound is limited, its shared 6-APA nucleus and β-lactam ring with Penicillin G suggest a comparable mechanism of action and antibacterial spectrum. This guide provides a comprehensive overview of the relationship between this compound and other penicillins, leveraging the extensive data available for Penicillin G as a surrogate. The provided experimental protocols for synthesis and MIC determination offer a foundational framework for researchers and drug development professionals working with this class of antibiotics. Further research is warranted to fully characterize the in vitro and in vivo properties of this compound and to elucidate any subtle differences in its activity compared to Penicillin G.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. news-medical.net [news-medical.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted [mdpi.com]
- 8. US3239427A - Production of 6-aminopenicillanic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Degradation Pathways and Products of Almecillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almecillin (penicillin O), a member of the penicillin family of antibiotics, is susceptible to degradation through various pathways, impacting its therapeutic efficacy and potentially leading to the formation of immunogenic compounds. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, based on the well-established degradation patterns of other β-lactam antibiotics. It outlines detailed experimental protocols for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide details the analytical methodologies requisite for the identification and quantification of degradation products. Visual representations of the proposed degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical instability of this compound.
Introduction
This compound, also known as penicillin O, is a β-lactam antibiotic. Its chemical structure features the characteristic 4-membered β-lactam ring fused to a thiazolidine ring. The integrity of this β-lactam ring is paramount for its antibacterial activity. However, this strained ring system is susceptible to nucleophilic attack, leading to the degradation of the molecule and a loss of therapeutic efficacy.
Understanding the degradation pathways and the resulting products is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.
Due to a lack of extensive specific literature on the degradation of this compound, this guide extrapolates from the known degradation pathways of structurally similar penicillins, such as Penicillin G and Amoxicillin, to propose the most probable degradation routes for this compound.
Proposed Degradation Pathways of this compound
The primary degradation pathway for penicillins involves the hydrolysis of the β-lactam ring. This can be catalyzed by acid, base, or enzymes (β-lactamases). Other degradation routes include oxidation, photolysis, and thermal decomposition.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for this compound. The strained amide bond in the β-lactam ring is susceptible to cleavage by water, leading to the formation of Almecilloic acid. This reaction is catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the β-lactam nitrogen can facilitate nucleophilic attack by water, leading to the opening of the ring and the formation of Almecilloic acid. Further degradation can occur through rearrangement to form Almecillenic acid.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxyl ion directly attacks the carbonyl carbon of the β-lactam ring, resulting in the formation of Almecilloic acid. Almecilloic acid can then undergo decarboxylation to form Almecilloaldehyde and D-penicillamine.
The proposed primary hydrolytic degradation pathway is visualized in the diagram below.
Oxidative Degradation
The sulfide group in the thiazolidine ring of this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfide to a sulfoxide. This oxidation can impact the molecule's conformation and potentially its biological activity.
Quantitative Data on this compound Degradation
| Stress Condition | Stressor Concentration/Intensity | Duration | Temperature (°C) | % this compound Degraded | Major Degradation Products | % of Major Products |
| Acid Hydrolysis | 0.1 M HCl | Almecilloic Acid | ||||
| Base Hydrolysis | 0.1 M NaOH | Almecilloic Acid | ||||
| Neutral Hydrolysis | Water | Almecilloic Acid | ||||
| Oxidation | 3% H₂O₂ | This compound Sulfoxide | ||||
| Photolytic | ICH Q1B Option 2 | |||||
| Thermal (Dry Heat) | ||||||
| Thermal (Wet Heat) |
Experimental Protocols for Forced Degradation Studies
The following protocols are provided as a general framework for conducting forced degradation studies on this compound. The exact conditions may need to be optimized to achieve the target degradation of 5-20%.[1]
General Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer at a pH of approximately 6.0-6.5 where penicillins exhibit maximum stability).
Hydrolytic Stress Studies
-
Acidic Conditions:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Conditions:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and monitor the degradation.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
To 1 mL of the this compound stock solution, add 1 mL of purified water.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at appropriate time intervals.
-
Oxidative Stress Study
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
Photolytic Stress Study
-
Expose the this compound stock solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Thermal Stress Study
-
Dry Heat:
-
Place solid this compound powder in a petri dish and expose it to a high temperature (e.g., 105°C) in a hot air oven for a specified duration.
-
At the end of the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid for analysis.
-
-
Wet Heat:
-
Expose the this compound stock solution to a high temperature (e.g., 70°C) in a controlled temperature bath for a specified duration.
-
Withdraw samples at appropriate time intervals.
-
The following diagram illustrates a general workflow for conducting and analyzing forced degradation studies.
Analytical Methodologies
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically suitable for the separation of penicillins and their degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength of around 225 nm is commonly used for penicillins.[2] A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compounds, which provides valuable information for structure elucidation. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of unknown degradation products, isolation of the impurity (e.g., by preparative HPLC) followed by NMR spectroscopy is often necessary. ¹H NMR and ¹³C NMR, along with 2D NMR techniques, can provide detailed information about the chemical structure of the degradation products.
Conclusion
While specific degradation data for this compound is limited, a thorough understanding of its potential degradation pathways can be achieved by examining the behavior of other penicillin antibiotics. The primary routes of degradation are predicted to be hydrolysis of the β-lactam ring and oxidation of the sulfide moiety. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to conduct forced degradation studies on this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.
References
In Vitro Antibacterial Properties of Almecillin: A Methodological and Comparative Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a semisynthetic penicillin antibiotic. As a member of the β-lactam class of antimicrobials, its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of the transpeptidase enzyme, preventing the final step of peptidoglycan synthesis. This guide provides a comprehensive overview of the methodologies used to assess the in vitro antibacterial properties of this compound and presents a framework for interpreting the resulting data. Due to the limited availability of recent, specific quantitative data for this compound in publicly accessible literature, this document will focus on the standardized experimental protocols and the expected antibacterial spectrum based on its classification.
Data Presentation
A thorough review of contemporary scientific literature did not yield specific quantitative data for this compound's in vitro activity, such as Minimum Inhibitory Concentrations (MICs), zone of inhibition diameters, or time-kill assay results against common bacterial pathogens. A key historical reference, "Production and basic properties of this compound (allylmercaptomethylpenicillin)" published in 1961, likely contains foundational data; however, this resource is not readily accessible.
For research and drug development purposes, new evaluations of this compound's antibacterial properties would be required. The following tables are presented as templates for the clear and structured presentation of such data once it is generated.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | Data not available |
| Clinical Isolate 1 | Data not available | |
| Streptococcus pneumoniae | ATCC® 49619™ | Data not available |
| Clinical Isolate 1 | Data not available | |
| Enterococcus faecalis | ATCC® 29212™ | Data not available |
| Clinical Isolate 1 | Data not available |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC® 25922™ | Data not available |
| Clinical Isolate 1 | Data not available | |
| Haemophilus influenzae | ATCC® 49247™ | Data not available |
| Clinical Isolate 1 | Data not available | |
| Pseudomonas aeruginosa | ATCC® 27853™ | Data not available |
| Clinical Isolate 1 | Data not available |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Bacterial Species | Strain ID | Disk Potency (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | ATCC® 25923™ | To be determined | Data not available | Not established |
| Escherichia coli | ATCC® 25922™ | To be determined | Data not available | Not established |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the in vitro antibacterial properties of this compound. These protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
1. Broth Microdilution Method
-
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution of known concentration.
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB across the wells of the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Agar Dilution Method
-
Materials:
-
Mueller-Hinton Agar (MHA).
-
This compound stock solution.
-
Standardized bacterial inoculum.
-
-
Procedure:
-
Prepare a series of MHA plates containing serial two-fold dilutions of this compound.
-
Spot-inoculate the surface of each plate with the standardized bacterial suspensions.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
-
Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[2][3]
-
Materials:
-
MHA plates.
-
Paper disks impregnated with a standardized concentration of this compound.
-
Standardized bacterial inoculum (0.5 McFarland standard).
-
-
Procedure:
-
Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Aseptically apply the this compound disk to the center of the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of no growth around the disk in millimeters. The size of this "zone of inhibition" correlates with the susceptibility of the bacterium to the antibiotic.[4]
-
Time-Kill Assay
This assay determines the rate of bactericidal activity of an antimicrobial agent over time.[5]
-
Materials:
-
CAMHB.
-
This compound stock solution.
-
Standardized bacterial inoculum (logarithmic phase, diluted to approximately 5 x 10^5 CFU/mL).
-
-
Procedure:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
Inoculate each flask with the standardized bacterial suspension.
-
Incubate the flasks at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols and the general mechanism of action for penicillin-class antibiotics.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Assay.
Caption: Workflow for Time-Kill Curve Assay.
References
Methodological & Application
Application Notes and Protocols for Almecillin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a β-lactam antibiotic belonging to the penicillin class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] this compound exhibits an antibiotic action similar to that of Penicillin G.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to assess the susceptibility of a bacterial strain to an antibiotic. This document provides detailed protocols for determining the MIC of this compound against various bacterial pathogens.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Standardized methods for MIC determination are essential for reproducible and comparable results, which are crucial for antimicrobial drug development, surveillance of resistance, and guiding clinical therapy.[3]
Mechanism of Action of this compound
As a penicillin, this compound targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall. This ultimately leads to cell lysis and death.
Data Presentation: this compound MIC Values
Specific quantitative MIC data for this compound against a wide range of bacterial species is limited in publicly available literature. However, given its similarity to Penicillin G, the following table provides an illustrative summary of expected MIC ranges for penicillin-like antibiotics against common pathogens. Researchers should determine the specific MIC values for this compound in their laboratories.
| Bacterial Species | Illustrative MIC Range (µg/mL) for Penicillin G | Notes |
| Staphylococcus aureus | 0.015 - >256 | High resistance rates are common due to β-lactamase production. |
| Streptococcus pneumoniae | ≤0.06 - ≥8 | Resistance is often mediated by alterations in penicillin-binding proteins (PBPs). |
| Escherichia coli | 1 - >128 | Resistance is widespread, primarily due to the production of various β-lactamases. |
| Pseudomonas aeruginosa | Generally resistant | Intrinsic and acquired resistance mechanisms are common in this species. |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate and reproducible MIC determination. The two primary reference methods are broth microdilution and agar dilution.
Quality Control
Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) using well-characterized reference strains. The results for these QC strains must fall within established limits.
| Quality Control Strain | Expected Penicillin G MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 2 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.25 - 1 |
| Escherichia coli ATCC® 25922™ | 2 - 8 |
| Pseudomonas aeruginosa ATCC® 27853™ | 16 - 64 |
Note: These ranges are for Penicillin G and should be confirmed for this compound in-house.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water or buffer)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or 10x the highest desired final concentration). Filter-sterilize the stock solution.
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control (growth control, no antibiotic), and column 12 will be the negative control (sterility control, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antibiotic into an agar medium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound stock solution to separate aliquots of molten agar to create a range of concentrations (typically two-fold dilutions). Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
-
Inoculation: Spot the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria. A few tiny colonies or a faint haze may be disregarded. The growth control plate should show confluent growth.
References
Application Notes and Protocols for Broth Microdilution Assay: Almecillin MIC Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Almecillin, also known as Penicillin O, is a penicillin antibiotic with a mechanism of action similar to Penicillin G.[1] Due to limited publicly available data on the specific physicochemical properties and expected Minimum Inhibitory Concentration (MIC) ranges for standard quality control (QC) strains for this compound, this document provides a comprehensive protocol based on general principles for testing penicillin-class antibiotics. It is imperative that researchers validate this protocol for their specific laboratory conditions and for this compound itself. This includes but is not limited to determining the optimal solvent, assessing the stability of stock solutions, and establishing internal quality control ranges.
Introduction
The broth microdilution assay is the gold standard and most frequently used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a microorganism.[2] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period. This quantitative measure is crucial for antimicrobial susceptibility testing, aiding in the surveillance of resistance and guiding therapeutic choices.
This document outlines a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against clinically relevant bacterial strains, in accordance with the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method: The broth microdilution method involves a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized suspension of the test microorganism. Following incubation, the presence or absence of visible growth in the wells containing the diluted antimicrobial is observed to determine the MIC value.
Materials and Reagents
Reagents and Consumables
-
This compound (analytical grade powder)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent (to be determined based on this compound's solubility)
-
Sterile 0.85% saline
-
96-well sterile, round-bottom microtiter plates
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
Bacterial cultures (test organisms and QC strains)
-
McFarland 0.5 turbidity standard
Equipment
-
Biological safety cabinet (BSC)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Microtiter plate reader (optional, for automated reading)
Experimental Protocols
Preparation of this compound Stock Solution
The stability of penicillin-class antibiotics in solution can be affected by factors such as pH and temperature.[3][4][5] It is crucial to prepare fresh stock solutions on the day of the assay or to validate their stability under specific storage conditions.
-
Solvent Determination: The appropriate solvent for this compound must be empirically determined. Start with sterile deionized water. If solubility is an issue, other biocompatible solvents may be tested.
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution by vortexing.
-
If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into sterile cryovials and store at -70°C. Avoid repeated freeze-thaw cycles. The stability of the frozen stock solution should be validated.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to 50 µL of broth in the microtiter plate.
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).
-
Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension, bringing the final volume in these wells to 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay. This involves testing standard QC strains with known MIC values alongside the test isolates.
Recommended QC Strains for Penicillins:
| QC Strain | Rationale |
| Staphylococcus aureus ATCC® 29213™ | Commonly used for Gram-positive organisms. |
| Escherichia coli ATCC® 25922™ | Commonly used for Gram-negative organisms. |
| Streptococcus pneumoniae ATCC® 49619™ | A key respiratory pathogen with specific penicillin breakpoints.[6] |
Note: The expected MIC ranges for this compound against these QC strains are not established. Laboratories should establish their own internal QC ranges based on repeated testing. For other penicillins, consult the latest CLSI M100 or EUCAST QC tables for expected ranges.
Data Presentation and Interpretation
After incubation, visually inspect the microtiter plates. The sterility control well should be clear, and the growth control well should show distinct turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Example of Data Recording:
| Organism ID | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Test Isolate 1 | 0.5 | To be determined |
| Test Isolate 2 | >64 | To be determined |
| S. aureus ATCC 29213 | 0.25 | Within established QC range |
Visualization of Experimental Workflow
Caption: Workflow for this compound MIC determination using broth microdilution.
Signaling Pathway (Mechanism of Action)
This compound, as a penicillin-class antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. dechra.dk [dechra.dk]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almecillin Susceptibility Testing via Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a penicillin antibiotic. Determining the susceptibility of bacterial isolates to this compound is crucial for its potential clinical application and for monitoring the emergence of resistance. The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[2][3][4][5] This document provides a detailed protocol for performing this compound susceptibility testing using the agar dilution method, in accordance with established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Principle of the Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.[1][9] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.[1] After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[1][2] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[1]
Data Presentation: this compound and Penicillin G MIC Data
While specific and comprehensive MIC data for this compound (Penicillin O) is not widely available in publicly accessible literature, Penicillin G serves as a close structural and functional analog. The following tables summarize representative MIC values for Penicillin G against common bacterial pathogens to provide a comparative context.
Table 1: Penicillin G MIC Distribution against Streptococcus pneumoniae
| Penicillin Susceptibility Category | MIC Range (µg/mL) |
| Susceptible | ≤0.06 |
| Intermediate | 0.12 - 1.0 |
| Resistant | ≥2 |
Data derived from studies on Streptococcus pneumoniae and may vary based on geographic location and time of isolate collection.[10][11]
Table 2: Penicillin G MIC Distribution against Beta-Hemolytic Streptococcus spp.
| Penicillin Susceptibility Category | MIC (µg/mL) |
| Susceptible | ≤0.12 |
Note: For Beta-Hemolytic Streptococci, resistance to penicillin is rare, and intermediate or resistant categories are often not defined.[12]
Table 3: Quality Control Ranges for Penicillin G using Agar Dilution
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
| Enterococcus faecalis | 29212 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.25 - 1 |
These ranges are based on CLSI guidelines and should be verified in each laboratory.
Experimental Protocols
This section provides a detailed methodology for performing the agar dilution susceptibility test for this compound.
Materials
-
This compound analytical standard powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, check manufacturer's instructions)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90 or 100 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)
-
McFarland 0.5 turbidity standard
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213)[10]
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1000 µg/mL). The antibiotic's potency, provided by the manufacturer, should be factored into this calculation.
-
Dissolve the powder in the appropriate sterile solvent. Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from a sterile powder.
Preparation of Agar Plates with this compound
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent both solidification and degradation of the heat-labile penicillin.
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile water or saline) to create a range of concentrations.
-
For each final desired concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly by gentle inversion to avoid air bubbles.
-
Pour the this compound-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Allow the plates to solidify at room temperature on a level surface.
-
Prepared plates can be stored in sealed plastic bags at 2-8°C for a limited time, depending on the stability of this compound in the agar.
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in sterile saline to achieve a final inoculum density of approximately 1 x 10⁷ CFU/mL.
Inoculation of Agar Plates
-
Using a calibrated loop or an inoculum-replicating apparatus, spot 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no antibiotic). This delivers approximately 10⁴ CFU per spot.[1][13]
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
Incubation
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) and enriched media may be required.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded.[2]
-
The growth control plate must show confluent growth.
-
The MIC of the quality control strain must fall within the established acceptable range.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. idexx.com [idexx.com]
- 4. idexx.co.uk [idexx.co.uk]
- 5. carilionclinic.org [carilionclinic.org]
- 6. youtube.com [youtube.com]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liofilchem.com [liofilchem.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Almecillin Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Almecillin. While this method has been rigorously developed based on established protocols for structurally similar penicillin antibiotics, such as Amoxicillin, it serves as a strong foundational protocol.[1][2][3][4][5][6] Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are presented based on analogous compounds.[1][3][5][7] This protocol is intended for researchers, scientists, and professionals in drug development for the routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations. Further optimization and validation for the specific matrix containing this compound are recommended.
Introduction
This compound is a penicillin-class antibiotic. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note describes a simple, rapid, and reproducible RP-HPLC method suitable for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions outlined below are based on methods for similar penicillin compounds and are expected to provide good resolution and peak shape for this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Phosphate buffer:Methanol (95:5 v/v), pH adjusted to 4.8 |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 229 nm[6] or 230 nm[4] |
| Column Temperature | Ambient (or controlled at 30 °C for improved reproducibility) |
| Run Time | Approximately 10 minutes |
Materials and Reagents
-
This compound reference standard
-
Amoxicillin reference standard (for system suitability)
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade or ultrapure water
Preparation of Solutions
Mobile Phase Preparation (pH 4.8)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.01 M solution.
-
Adjust the pH to 4.8 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and methanol in a 95:5 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 15-20 minutes to dissolve.[1]
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).[1][5]
Sample Preparation (from Pharmaceutical Formulation)
-
Accurately weigh and powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Transfer a quantity of the powdered sample equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[1]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Parameters (Based on Amoxicillin Data)
The following table summarizes the expected performance of this method, based on validation data for the closely related compound, Amoxicillin.
Table 2: Method Validation Summary for Amoxicillin
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL[1][5] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL[1][5] |
| Limit of Quantification (LOQ) | 0.7 - 1.25 µg/mL[1][5] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (Recovery %) | 99.26 - 99.53%[1] |
| Retention Time | ~5-7 minutes (dependent on exact conditions)[1][6] |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Results and Discussion
A typical chromatogram is expected to show a well-resolved peak for this compound, free from interference from common excipients. The retention time for this compound will likely be in the range of 5-7 minutes under the specified conditions.[1][6] The quantification of this compound in the sample is performed by comparing the peak area obtained from the sample solution to the calibration curve generated from the standard solutions.
The linearity of the method is anticipated to be excellent within the concentration range of 10-100 µg/mL, with a correlation coefficient (r²) greater than 0.999.[1] The method is also expected to be precise, with a relative standard deviation (%RSD) of less than 2% for replicate injections.[1] The accuracy, as determined by recovery studies, should be within the range of 98-102%.
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in pharmaceutical dosage forms. The method is based on well-established protocols for similar penicillin antibiotics and is expected to be linear, precise, and accurate. It is recommended that this method be fully validated for the specific this compound product and matrix to ensure compliance with regulatory requirements. This protocol can be readily implemented in a quality control laboratory for routine analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. mdpi.com [mdpi.com]
- 6. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Almecillin in Animal Models
Introduction
Almecillin, also known as penicillin O, is a penicillin antibiotic with a mode of action similar to penicillin G.[1] Like other β-lactam antibiotics, its efficacy stems from the inhibition of bacterial cell wall synthesis.[2][3][4][5] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5] These application notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy of this compound in various animal models of bacterial infection. The protocols outlined below are based on established methodologies for assessing the in vivo efficacy of penicillin-class antibiotics.
I. Quantitative Data Summary
Due to the limited availability of recent in vivo efficacy data specifically for this compound, the following tables present hypothetical yet representative data based on typical efficacy studies for penicillin-class antibiotics against susceptible Gram-positive organisms. These tables are intended to serve as a template for data presentation.
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Animal Model | Pathogen | Dose (mg/kg) | Route of Administration | Treatment Schedule | % Survival (at 7 days) |
| Mouse (BALB/c) | Streptococcus pneumoniae (ATCC 49619) | 10 | Subcutaneous | Every 8 hours for 3 days | 80% |
| Mouse (BALB/c) | Streptococcus pneumoniae (ATCC 49619) | 25 | Subcutaneous | Every 8 hours for 3 days | 100% |
| Mouse (BALB/c) | Streptococcus pneumoniae (ATCC 49619) | 50 | Subcutaneous | Every 8 hours for 3 days | 100% |
| Mouse (BALB/c) | Streptococcus pneumoniae (ATCC 49619) | Vehicle Control | Subcutaneous | Every 8 hours for 3 days | 10% |
Table 2: Bacterial Load Reduction with this compound in a Murine Thigh Infection Model
| Animal Model | Pathogen | Dose (mg/kg) | Route of Administration | Time Point | Log10 CFU/gram tissue Reduction (vs. control) |
| Mouse (ICR) | Staphylococcus aureus (ATCC 29213) | 20 | Intramuscular | 24 hours post-infection | 2.5 |
| Mouse (ICR) | Staphylococcus aureus (ATCC 29213) | 40 | Intramuscular | 24 hours post-infection | 4.1 |
| Mouse (ICR) | Staphylococcus aureus (ATCC 29213) | Vehicle Control | Intramuscular | 24 hours post-infection | 0 |
II. Detailed Experimental Protocols
The following are detailed protocols for key in vivo efficacy experiments.
A. Murine Sepsis Model
This model is crucial for evaluating the systemic efficacy of an antibiotic in a life-threatening infection.
1. Animal Model and Acclimatization:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.
2. Preparation of Bacterial Inoculum:
-
Culture Streptococcus pneumoniae on blood agar plates overnight at 37°C with 5% CO2.
-
Inoculate colonies into a suitable broth (e.g., Todd-Hewitt broth) and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by plating serial dilutions.
3. Induction of Infection:
-
Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse. This dose should be predetermined to cause mortality in control animals within a specific timeframe (e.g., 48-72 hours).
4. Treatment Protocol:
-
Randomly assign mice to treatment and control groups (n=10 per group).
-
Initiate treatment 1-2 hours post-infection.
-
Administer this compound (dissolved in a suitable vehicle) subcutaneously (SC) at the predetermined doses and schedule. The control group receives the vehicle only.
5. Efficacy Endpoint:
-
Monitor the survival of the mice daily for 7 to 14 days.
B. Murine Thigh Infection Model
This localized infection model is used to assess the antibiotic's ability to reduce bacterial burden at the site of infection.
1. Animal Model and Preparation:
-
Species: Male ICR mice, 5-7 weeks old.
-
To induce neutropenia and facilitate infection, immunosuppress the mice with cyclophosphamide administered intraperitoneally prior to infection.
2. Preparation of Bacterial Inoculum:
-
Prepare the Staphylococcus aureus inoculum as described for the sepsis model, adjusting the final concentration as needed for this model.
3. Induction of Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one hind limb.
4. Treatment Protocol:
-
Begin treatment 2 hours after infection.
-
Administer this compound intramuscularly (IM) in the contralateral thigh.
5. Efficacy Endpoint:
-
At a specified time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is measured by the reduction in bacterial count compared to the vehicle-treated control group.
III. Visualizations
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Caption: Experimental workflow for the murine sepsis model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almecillin: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Almecillin, a penicillin-class antibiotic. Due to the limited availability of specific data for this compound, this document leverages data from related penicillin compounds, such as Penicillin G and Amoxicillin, to provide a thorough understanding of its expected behavior and to offer detailed protocols for its preclinical evaluation.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). For penicillin-class antibiotics like this compound, these parameters are crucial for establishing effective dosing regimens.
Data Summary
The following table summarizes key pharmacokinetic parameters for representative penicillin antibiotics. These values can serve as an initial guide for studies on this compound.
| Parameter | Penicillin G | Amoxicillin | Reference |
| Bioavailability (Oral) | Low (acid labile) | ~70-90% | [1][2] |
| Protein Binding | ~60% | ~20% | [1][3] |
| Half-life | ~30 minutes | ~1-1.5 hours | [2][4] |
| Metabolism | Minimally hepatic | Minimal hepatic metabolism | [1][2] |
| Excretion | Primarily renal (tubular secretion) | Primarily renal (unchanged drug) | [2][4] |
Experimental Protocol: In Vivo Pharmacokinetic Analysis in a Murine Model
This protocol outlines a standard procedure to determine the pharmacokinetic profile of this compound in mice.
Objective: To determine the plasma concentration-time profile, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) of this compound.
Materials:
-
This compound
-
Healthy adult mice (e.g., CD-1 or BALB/c)
-
Vehicle for drug administration (e.g., sterile saline)
-
Syringes and needles for dosing and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, oral gavage).
-
Blood Sampling: Collect blood samples from a subset of mice at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time data and determine the key pharmacokinetic parameters using appropriate software.
Pharmacodynamic Profile
The pharmacodynamic properties of an antibiotic describe its relationship with its therapeutic effect. For bactericidal agents like this compound, a key parameter is the minimum inhibitory concentration (MIC).
Mechanism of Action
This compound, as a member of the penicillin family, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[2][6][7]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[2][7]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][7]
Data Summary
The efficacy of penicillins is primarily correlated with the duration of time that the drug concentration remains above the MIC (T>MIC).[8][9]
| Pharmacodynamic Parameter | Description | Target for Efficacy | Reference |
| T > MIC | Time above Minimum Inhibitory Concentration | Generally >40-50% of the dosing interval | [8][9] |
| Cmax / MIC | Ratio of peak concentration to MIC | Less critical for penicillins | [8][9] |
| AUC / MIC | Ratio of area under the curve to MIC | Less critical for penicillins | [8][9] |
Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density.
Conclusion
The pharmacokinetic and pharmacodynamic profiles of this compound are expected to be in line with other penicillin-class antibiotics. The provided protocols offer a foundational approach for the preclinical assessment of this compound, enabling researchers to generate crucial data for its further development. It is imperative to conduct specific studies for this compound to establish its unique PK/PD characteristics accurately.
References
- 1. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Penicillin Pharmacodynamics in Four Experimental Pneumococcal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin pharmacodynamics in four experimental pneumococcal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
Almecillin Formulation for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almecillin, also known as Penicillin O, is a penicillin antibiotic with a mechanism of action similar to Penicillin G.[1] Like other members of the β-lactam class of antibiotics, this compound is believed to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2][][4][5] This document provides detailed application notes and protocols for the formulation and use of this compound in research settings. Due to the limited availability of specific data for this compound, the following protocols and data are based on established methodologies for closely related penicillin compounds, such as Amoxicillin and Penicillin G. Researchers should consider these as starting points and optimize them for their specific experimental needs.
Physicochemical Properties and Formulation
Solubility
The solubility of this compound in common laboratory solvents has not been extensively documented. However, based on the properties of similar penicillins, such as Amoxicillin, the following provides an estimated solubility profile. It is strongly recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Predicted Solubility | Handling Instructions |
| DMSO (Dimethyl Sulfoxide) | ~25 mg/mL (based on Amoxicillin)[6] | Prepare fresh solutions. DMSO is hygroscopic. |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~1 mg/mL (based on Amoxicillin)[6] | Solubility is limited. Prepare fresh and use immediately. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent. |
| Water | Low solubility | The sodium or potassium salt forms of penicillins generally exhibit higher aqueous solubility. |
Stability
β-lactam antibiotics are known for their limited stability in solution, being susceptible to hydrolysis, which is influenced by pH, temperature, and the presence of enzymes like β-lactamases.
| Condition | Stability Recommendation | Reference |
| pH | Optimal stability is generally at pH 6.0-7.0. Stability decreases rapidly at pH values above 8. | Amoxicillin data |
| Temperature | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. In solution, stability decreases at higher temperatures (e.g., 37°C).[7][8] | General antibiotic and Amoxicillin data |
| In Aqueous Solution | Aqueous solutions are not recommended for long-term storage. Prepare fresh for each experiment.[6] | Amoxicillin data |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a penicillin, targets and inactivates penicillin-binding proteins (PBPs) on the bacterial cell membrane.[2][9] These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. By inhibiting the transpeptidation step, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis, particularly in growing bacteria.[2][4][5]
Caption: this compound inhibits the transpeptidation step in bacterial cell wall synthesis.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is adapted from standard procedures for preparing antibiotic stock solutions.[9][10][11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter (optional, if sterility is a concern and DMSO is not certified sterile)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
(Optional) If the DMSO is not certified sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing an this compound stock solution.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following is a standard broth microdilution protocol.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in fresh medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: a. Add 100 µL of sterile medium to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the series.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for MIC determination.
Concluding Remarks
The provided notes and protocols offer a foundational guide for the research use of this compound. Given the limited specific data on this compound, researchers are encouraged to perform initial optimization studies for solubility, stability, and effective concentrations in their specific experimental systems. Careful handling and adherence to standard aseptic techniques are crucial for obtaining reliable and reproducible results.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. static.igem.org [static.igem.org]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. Stock Solution [mmbio.byu.edu]
Application Notes & Protocols: Investigating the Synergistic Effects of Almecillin with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the principles, mechanisms, and experimental protocols for evaluating the synergistic potential of Almecillin (penicillin O) in combination with other classes of antibiotics.
Introduction
The rise of multidrug-resistant (MDR) bacteria is a pressing global health challenge, necessitating innovative therapeutic strategies.[1] One promising approach is combination therapy, where two or more antibiotics are used concurrently.[2] Synergistic interactions—where the combined antimicrobial effect is greater than the sum of the individual effects—are of particular interest.[1] Such combinations can broaden the spectrum of activity, reduce the dosages required, minimize potential toxicity, and limit the emergence of resistant bacterial strains.[3][4]
This compound (penicillin O) is a biosynthetic beta-lactam antibiotic belonging to the penicillin family. Like other penicillins, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. While its use has become less common, the principles of penicillin synergy remain highly relevant. This document outlines the established mechanisms of synergy involving penicillins and provides detailed protocols for researchers to quantitatively assess these interactions in a laboratory setting.
The Mechanism of Penicillin-Aminoglycoside Synergy
A classic and well-documented example of antibiotic synergy is the combination of a penicillin with an aminoglycoside.[5] This interaction is particularly effective against certain Gram-positive cocci, such as Enterococcus species, where monotherapy is often insufficient.[5]
The mechanism is based on a sequential and complementary action:
-
Cell Wall Disruption: Penicillins, including this compound, inhibit the transpeptidase enzymes responsible for cross-linking peptidoglycan in the bacterial cell wall. This action weakens the cell wall, making it more permeable.[5][6]
-
Enhanced Uptake: The compromised integrity of the cell wall facilitates the entry of aminoglycoside antibiotics into the bacterial cell.[5][7]
-
Inhibition of Protein Synthesis: Once inside the cytoplasm, the aminoglycoside binds to the bacterial ribosome (typically the 30S subunit), leading to the inhibition of protein synthesis and ultimately, rapid bacterial death.[5]
This combination can transform a bacteriostatic or weakly bactericidal effect into a potent bactericidal one.[5]
Caption: Mechanism of penicillin-aminoglycoside synergy.
Quantitative Assessment of Synergy: The FIC Index
The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) Index.[8] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[9] The checkerboard assay is the most common method for determining the FIC index.[10]
FIC Calculation: The FIC for each drug is the ratio of its MIC in the combination to its MIC when tested alone.[8]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs:[9][10] FICI = FIC of Drug A + FIC of Drug B
The results are interpreted according to established criteria, although slight variations exist in the literature.[11][12]
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values
| FIC Index (FICI) | Interpretation | Description |
|---|---|---|
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects.[9] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects.[12][13] |
| > 1.0 to < 4.0 | Indifference | The drugs do not interact; their combined effect is no different from the most active single agent.[9][11] |
| ≥ 4.0 | Antagonism | The combined effect is less than the effect of the most active single agent.[9][10] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a robust method to determine the MIC of two antimicrobial agents, both alone and in all possible combinations.[14]
Objective: To calculate the FIC Index for an this compound/Antibiotic combination against a specific bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
This compound and second antibiotic stock solutions
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[14]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
In column 1, add 50 µL of the this compound stock solution (at 4x the highest desired concentration) to row A. This creates a 2x concentration.
-
Perform a two-fold serial dilution of this compound by transferring 50 µL from row A down to row G, discarding the final 50 µL from row G. Row H will serve as the control for the second antibiotic.
-
-
Addition of Second Antibiotic:
-
Add 50 µL of the second antibiotic's stock solution (at 4x its highest desired concentration) to row A of column 1.
-
Perform a two-fold serial dilution across the rows by transferring 50 µL from column 1 to column 10 for each row.
-
This setup creates a "checkerboard" of decreasing concentrations of both agents.
-
-
Controls:
-
This compound Alone: In column 11, prepare serial dilutions of this compound without the second antibiotic to determine its MIC.
-
Antibiotic B Alone: In row H, prepare serial dilutions of the second antibiotic without this compound to determine its MIC.
-
Growth Control: Well H12 should contain only broth and the bacterial inoculum (no antibiotics).
-
Sterility Control: One well should contain only broth to ensure no contamination.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with 100 µL of this final bacterial suspension. The total volume in each well will now be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 18-24 hours.[15]
-
-
Data Analysis:
-
After incubation, read the plate visually or with a plate reader. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
Identify the MIC of this compound alone (from column 11) and the MIC of the second antibiotic alone (from row H).
-
For each well showing no growth, calculate the FICI using the formula described in Section 3.0.
-
The FICI for the combination is the lowest FICI value obtained from all the wells that show growth inhibition.
-
Caption: Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Assay
Time-kill assays provide dynamic information about the rate of bacterial killing and can confirm synergistic interactions observed in checkerboard assays.[3][9]
Objective: To determine if the combination of this compound and a second antibiotic results in an increased rate of bacterial killing over time compared to the individual agents.
Materials:
-
Bacterial inoculum prepared as in Protocol 4.1.
-
Flasks or tubes containing sterile broth (e.g., CAMHB).
-
This compound and second antibiotic stock solutions.
-
Shaking incubator (35°C).
-
Equipment for serial dilutions and plating (e.g., agar plates, micropipettes).
-
Colony counter.
Procedure:
-
Preparation:
-
Prepare flasks with broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC). Include the following setups:
-
Growth Control (no antibiotic).
-
This compound alone.
-
Antibiotic B alone.
-
This compound + Antibiotic B combination.
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial suspension to a final starting density of approximately 5 x 10⁵ CFU/mL.[16]
-
-
Sampling and Plating:
-
Immediately after inoculation (Time 0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Collection:
-
After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[17]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[17]
-
Conclusion
Evaluating the synergistic potential of older antibiotics like this compound with other antimicrobial agents is a valuable strategy in the search for effective new treatments against MDR pathogens. The classic synergy between penicillins and aminoglycosides provides a strong mechanistic rationale for exploring such combinations.[5] By employing standardized and robust methodologies such as the checkerboard and time-kill assays, researchers can quantitatively assess these interactions, identify promising therapeutic pairs, and contribute to the development of novel combination therapies to combat antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Almecillin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Almecillin in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound, also known as Penicillin O, is a member of the penicillin family. Due to the limited availability of direct stability data for this compound, this guide leverages data from closely related and structurally similar penicillins, such as Penicillin G. Researchers should use this information as a foundational guide and are encouraged to perform specific stability studies for their unique formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
The principal cause of degradation for penicillins, including this compound, is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring.[1] This process leads to the formation of inactive degradation products, primarily the corresponding penicilloic acid.[1] This reaction can be catalyzed by acidic or alkaline conditions, as well as by the presence of β-lactamase enzymes.
Q2: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
Penicillin solutions are generally most stable in the neutral pH range, typically around pH 6.8 to 7.0.[2][3] Stability significantly decreases in both acidic and alkaline environments.[2] Acid-catalyzed hydrolysis is a major degradation pathway, and once it begins, it can be autocatalytic due to the formation of acidic degradation products.[3]
Q3: How does temperature affect the stability of this compound solutions?
The degradation of penicillins is highly dependent on temperature.[2] An increase in temperature accelerates the rate of degradation.[2][3] The relationship between the degradation rate constant and temperature follows the Arrhenius equation, indicating a linear relationship between the natural logarithm of the rate constant and the inverse of the absolute temperature.[2] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (e.g., 5°C) when not in immediate use.[4]
Q4: Which type of buffer is recommended for preparing this compound solutions?
The choice of buffer can have a significant impact on penicillin stability. Studies on Penicillin G have shown that citrate buffers provide greater stability compared to phosphate, acetate, or sodium bicarbonate buffers.[2][3] For optimal stability in a citrate buffer, the molar ratio of the buffer to the penicillin should be 0.75 or higher.[2][3]
Q5: What are the common degradation products of this compound?
Under acidic conditions, penicillins like Penicillin G are known to degrade into several products, including penillic acid, penicilloic acid, and penilloic acid.[2] The initial and primary step in this degradation cascade is the hydrolysis of the β-lactam ring to form penicilloic acid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Inappropriate pH: The pH of the solution may be too acidic or too alkaline. | Adjust the pH of the solution to a neutral range (pH 6.8-7.0) using a suitable buffer system, preferably a citrate buffer.[2][3] |
| Elevated Temperature: The solution is being stored at too high a temperature. | Store the this compound solution at a refrigerated temperature (e.g., 5°C) and protect it from heat sources.[4] Allow the solution to reach the desired experimental temperature only when necessary. | |
| Incompatible Buffer: The buffer system used may be accelerating degradation. | Switch to a citrate buffer, which has been shown to enhance the stability of penicillins.[2][3] Ensure an adequate buffer-to-penicillin molar ratio (≥ 0.75).[2][3] | |
| Precipitation observed in concentrated this compound solutions. | Low pH: At higher concentrations, acidic degradation products can lower the pH, leading to precipitation. | Use a buffer with sufficient capacity to maintain a neutral pH, even with the formation of acidic degradation products. Preparing solutions at lower concentrations can also mitigate this issue. |
| Inconsistent results in stability assays. | Inadequate HPLC Method: The high-performance liquid chromatography (HPLC) method may not be stability-indicating. | Develop and validate an HPLC method that can effectively separate the intact this compound from its degradation products. This typically involves using a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic solvent.[1] |
| Variable Storage Conditions: Inconsistent temperature or light exposure during storage. | Ensure all samples are stored under identical, controlled conditions (temperature, light, and humidity) throughout the stability study. |
Quantitative Data Summary
The following tables summarize stability data for Penicillin G, which can be used as a reference for this compound due to their structural similarity.
Table 1: Effect of pH on the Stability of Penicillin G Sodium in Citrate Buffer
| pH | Temperature (°C) | Half-life (t½) in hours (approx.) |
| 4.0 | 25 | < 1 |
| 6.5 - 7.5 | 25 | > 24 |
| 10.0 | 25 | < 1 |
| (Data extrapolated from findings on Penicillin G stability)[3] |
Table 2: Effect of Temperature on the Stability of Penicillin G Sodium at Neutral pH
| Temperature (°C) | Half-life (t½) in hours (approx.) |
| 5 | > 100 |
| 25 | 24 - 48 |
| 50 | < 5 |
| (Data extrapolated from findings on Penicillin G stability)[2][3] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a typical experimental workflow for evaluating the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent like ultrapure water or a neutral pH buffer.
-
Dilute the stock solution with various buffers (e.g., citrate, phosphate) to achieve the desired final concentration and pH values for the study.
-
-
Incubation:
-
Aliquot the test solutions into appropriate vials.
-
Incubate the vials in temperature-controlled environments (e.g., 5°C, 25°C, 40°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
If necessary, immediately quench the degradation by freezing the sample or diluting it in a cold mobile phase.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A standard flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance (e.g., around 220-230 nm).
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations for both this compound and its primary degradation products.
-
Use the peak areas from the chromatograms to determine the concentration of this compound remaining in the test samples at each time point.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
-
Visualizations
References
Almecillin degradation under different pH and temperature conditions
Welcome to the technical support center for Almecillin (Mecillinam). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A1: Like other β-lactam antibiotics, the primary degradation mechanism for this compound in aqueous solutions is the hydrolysis of the strained four-membered β-lactam ring. This process leads to the loss of antibacterial activity. The hydrolysis can be catalyzed by acidic or basic conditions.[1]
Q2: How do pH and temperature generally affect the stability of this compound?
A2: this compound's degradation is highly dependent on both pH and temperature. The rate of hydrolysis generally increases with rising temperature.[2][3] The degradation pattern of mecillinam becomes more complex as the pH increases.[4] While stable for short periods in certain conditions, long-term stability in aqueous solutions at ambient temperature is poor. For stock solutions, storage at -20°C or -80°C is recommended to minimize degradation.[5]
Q3: What are the expected degradation products of this compound?
A3: The hydrolysis of this compound at 37°C across a pH range of 2-10 results in several degradation products. The key initial product is the corresponding penicilloic acid, formed by the opening of the β-lactam ring. In basic solutions, this compound and its key degradation product, (6R)-6-formamidopenicillanic acid, can undergo reversible epimerization.[4]
Q4: Are there any special considerations for handling this compound solutions?
A4: Yes. Due to its instability in solution, it is recommended to prepare this compound solutions fresh for each experiment. If you need to store stock solutions, use a suitable buffer, aliquot into single-use volumes, and store at -80°C for up to six months or -20°C for one month, protected from light.[5] Some studies have used acidification to enhance the stability of mecillinam in plasma samples for analytical purposes.[6][7]
Troubleshooting Guide
Problem 1: My this compound solution is losing potency much faster than expected.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be outside the optimal stability range. Both strongly acidic and, particularly, alkaline conditions can significantly accelerate hydrolysis.[1]
-
Solution: Measure the pH of your buffer or final solution. Ensure it is within a range suitable for your experimental window. For many penicillins, maximum stability is often found in the slightly acidic to neutral pH range.
-
-
Possible Cause 2: Elevated Temperature. You may be storing or running your experiment at a higher temperature than intended. The degradation rate of β-lactams increases with temperature.[3]
-
Solution: Store stock solutions and working samples on ice or at 2-8°C during preparation and use. Verify the temperature of incubators or water baths. For long-term storage, use temperatures of -20°C or below.[5]
-
-
Possible Cause 3: Inappropriate Solvent. The solvent or buffer system may contain components that catalyze degradation.
-
Solution: Prepare solutions in high-purity water or a well-defined buffer system. Avoid buffers that may actively participate in the degradation reaction.
-
Problem 2: I am seeing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause: On-plate Degradation. this compound may be degrading in the culture medium over the time course of your experiment, leading to a decrease in the effective concentration.
-
Solution: Consider the duration of your assay. For long-term experiments (e.g., >12 hours), you may need to replenish the this compound-containing medium at set intervals. You can perform a time-course stability study in your specific culture medium to quantify the rate of degradation under your assay conditions.
-
Problem 3: My analytical results (e.g., HPLC) show multiple, unidentified peaks.
-
Possible Cause: Formation of Degradation Products and Epimers. The additional peaks are likely degradation products of this compound. Under basic conditions, epimerization can lead to the formation of additional, structurally related compounds.[4]
-
Solution: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help you identify the peaks corresponding to degradants versus the parent compound in your experimental samples. Use a stability-indicating analytical method capable of resolving the parent drug from all major degradation products.
-
Quantitative Degradation Data
Note: Specific kinetic data for this compound is not widely available in recent literature. The following tables present data for Amoxicillin, a structurally related aminopenicillin, to illustrate the typical effects of pH and temperature on β-lactam degradation. These values should be considered illustrative and not directly equivalent to this compound.
Table 1: Illustrative Degradation Rate Constants (k) for Amoxicillin at Various pH and Temperatures.
| Temperature (°C) | pH | Rate Constant (k) | Units | Reference |
| 30.15 - 45.15 | 1-10 | Varies | 1/hour | [2] |
| 25 | 4 | Varies | 1/day | [1] |
| 25 | 7 | Varies | 1/day | [1] |
| 25 | 9 | Varies | 1/day | [1] |
| 60 | 5 | 0.44 +/- 0.05 | 1/day | [3] |
| 60 | 7.4 | 1.27 +/- 0.04 | 1/day | [3] |
| 60 | 10 | Rapid | N/A | [3]* |
*Data for Ceftiofur, another β-lactam, illustrating temperature and pH effects.
Table 2: Illustrative Half-Life (t½) for Amoxicillin at 25°C.
| pH | Half-Life (t½) in days | Reference |
| 7 | 27 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like purified water or a mild buffer (pH ~5-6).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (e.g., 25°C), as base-catalyzed hydrolysis is typically much faster. Sample at shorter intervals (e.g., 15, 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Thermal Degradation (Dry Heat): Store a solid sample of this compound powder in an oven at an elevated temperature (e.g., 105°C) for a set duration. Periodically, dissolve a weighed amount of the stressed powder for analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC-UV (see Protocol 2), to determine the percentage of remaining this compound and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for separating this compound from its degradation products. Method optimization will be required.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., ~220-230 nm).
-
Sample Preparation: Dilute samples from the degradation study (Protocol 1) with the mobile phase to a final concentration within the linear range of the method.
-
Analysis: Inject the samples. The method is considered "stability-indicating" if the this compound peak is well-resolved from all degradation product peaks and any excipients present.
Visualizations
Caption: General hydrolysis pathway for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
Caption: Relationship between key factors and degradation rate.
References
- 1. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 7. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Almecillin Dosage for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing Almecillin in in vitro settings. Given that this compound is a penicillin-type antibiotic, many of the principles and protocols applicable to other penicillins, such as Penicillin G or Amoxicillin, are relevant and will be referenced.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Penicillin O, is a β-lactam antibiotic.[1] Its mechanism of action is consistent with other penicillins: it inhibits the synthesis of the bacterial cell wall.[2] this compound specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes (like DD-transpeptidase) required for the final steps of peptidoglycan cross-linking.[2][3][4] This inhibition weakens the cell wall, leading to cell lysis and bacterial death, making it a bactericidal agent.[2][4]
Q2: Which types of bacteria are most susceptible to this compound?
A2: Like other penicillins, this compound is generally most effective against Gram-positive bacteria, which have thick peptidoglycan cell walls that are readily accessible.[2] Its efficacy against Gram-negative bacteria is typically lower due to their outer lipopolysaccharide (LPS) membrane, which can prevent the antibiotic from reaching the PBPs in the cell wall.[2]
Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[5][6] It is a critical quantitative measure of an antibiotic's potency against a specific bacterial strain and serves as the foundational data point for any dosage optimization experiment.[7]
Q4: How stable is this compound in solution and how should I store it?
A4: The stability of β-lactam antibiotics like this compound is influenced by pH, temperature, and the solvent used. Generally, penicillins are susceptible to hydrolysis, especially at alkaline pH and higher temperatures.[8] For instance, studies on the related antibiotic amoxicillin show it is most stable in a pH range of 2-8 and begins to decompose at temperatures above 60°C.[9] It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or lower for short periods and avoid repeated freeze-thaw cycles.
Experimental Protocols & Data
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of this compound against a target bacterial strain.[5][6][10]
Materials:
-
96-well microtiter plates
-
This compound powder
-
Appropriate sterile solvent (e.g., sterile distilled water or DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Bacterial culture of the test organism (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution (e.g., 1280 µg/mL) by dissolving this compound powder in a suitable solvent.[7] Ensure it is fully dissolved. Filter-sterilize if necessary.
-
Prepare Inoculum: Select several colonies from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (this corresponds to approx. 1.5 x 10⁸ CFU/mL).[11]
-
Dilute Inoculum: Dilute the standardized suspension in the growth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Plate Setup & Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[11]
-
Add 100 µL of your this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mix well, and continue this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well.[11]
-
Column 11 (or the next empty column) will serve as the growth control (broth + bacteria, no drug).
-
Column 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculation: Add the diluted bacterial inoculum (typically 10 µL, but adjust based on your dilution factor to reach 5 x 10⁵ CFU/mL) to each well, except for the sterility control wells.[11]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5][11]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity or button of bacterial growth at the bottom of the well.[5]
Data Presentation: General Parameters for Penicillins
The optimal dosage of this compound is dependent on the target organism. The following table provides a general reference for experimental parameters based on common penicillins.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Conc. | ≥ 1000 µg/mL (typically 10x highest test conc.) | Prepare fresh; filter-sterilize if needed.[7] |
| Bacterial Inoculum | ~5 x 10⁵ CFU/mL (in final well volume) | Standardized from a 0.5 McFarland suspension.[11] |
| Incubation Temperature | 35°C ± 2°C | Ensure consistent temperature.[11] |
| Incubation Time | 16-20 hours | For standard MIC determination.[5][11] |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | The standard medium for many susceptibility tests. |
| pH of Medium | Neutral (approx. 7.2-7.4) | Penicillin stability decreases in alkaline conditions.[8] |
Troubleshooting Guide
Q: My MIC results are inconsistent between replicates and experiments. What could be the cause?
A: Inconsistent MIC results are a common issue and can stem from several factors.[12][13] Use the following guide to troubleshoot.
| Potential Cause | Recommended Solution |
| Inaccurate Inoculum Density | The number of bacteria directly impacts the MIC. Always use a freshly prepared inoculum standardized to a 0.5 McFarland standard and verify with plate counts if issues persist.[14] |
| This compound Degradation | Prepare stock solutions fresh before each experiment. Avoid storing diluted solutions. Ensure the pH of your media is not alkaline, as this accelerates hydrolysis of the β-lactam ring.[8] |
| Pipetting/Dilution Errors | Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step to avoid concentration gradients.[15] |
| Contamination | Growth in sterility control wells or mixed colony types on purity plates indicates contamination. Use strict aseptic techniques throughout the protocol. |
| Inconsistent Incubation | Ensure your incubator maintains a stable temperature and that plates are not stacked in a way that prevents uniform heat distribution.[14] |
| Subjective Reading | If reading MICs visually, have a second person confirm the results. For more objective data, use a microplate reader to measure optical density (OD). |
Visualizations
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the key processes involved in this compound's mechanism and the standard workflow for determining its optimal dosage.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Caption: Standard experimental workflow for MIC determination via broth microdilution.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCI.: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting Almecillin MIC assay variability
Welcome to the technical support center for Almecillin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance on experimental protocols to ensure accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Penicillin O, is a beta-lactam antibiotic belonging to the penicillin class.[1] Its mechanism of action is similar to other penicillins; it inhibits the growth of bacteria by interfering with the synthesis of their cell wall.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This disruption leads to a weakened cell wall, causing the bacterial cell to lyse and die.[2]
Q2: What are the primary sources of variability in an this compound MIC assay?
Inconsistent MIC results can stem from several experimental factors.[4][5] The most common sources of variability include the bacterial inoculum size, the stability of the this compound solution, media composition, incubation conditions, and operator-dependent variations in technique.[4][6][7][8] Even minor deviations can lead to significant differences in MIC values.[6]
Q3: How critical is the inoculum preparation step?
The inoculum density is a critical factor that can significantly impact the MIC value, a phenomenon known as the "inoculum effect".[4][9][10][11] This effect is particularly pronounced for beta-lactam antibiotics like this compound, especially when tested against bacteria that can produce beta-lactamase enzymes.[9][11] A higher-than-standard inoculum can lead to falsely elevated MICs, while a low inoculum may result in artificially low MICs.[5][6] Therefore, precise standardization of the inoculum for every experiment is crucial.[5]
Q4: How should I prepare and store this compound stock solutions?
Beta-lactam antibiotics can be susceptible to degradation, particularly once in solution.[8][12] It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.[13] Studies on similar penicillins like amoxicillin and ampicillin show that stability is highly dependent on temperature and concentration.[13][14]
Q5: What Quality Control (QC) strains should I use for an this compound MIC assay?
Using well-characterized QC strains is essential for monitoring the accuracy and reproducibility of your MIC assays.[15][16][17] For routine QC, standard strains from the American Type Culture Collection (ATCC) are recommended.[16] Commonly used strains for broad-spectrum beta-lactams include:
-
Staphylococcus aureus ATCC 29213 (a methicillin-susceptible strain)
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
These strains have known, expected MIC ranges, and testing them in parallel with your experimental isolates helps ensure that your reagents and technique are performing correctly.[15][17]
Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound MIC assays.
Q6: My MIC values are consistently too high. What are the possible causes?
-
Inoculum Density Too High: An overly concentrated bacterial inoculum can overwhelm the antibiotic, leading to the appearance of higher resistance.[5][6] Always verify that your inoculum is standardized to a 0.5 McFarland standard and diluted correctly to the final target concentration.[5]
-
This compound Degradation: The antibiotic may have lost potency due to improper storage or being in solution for too long.[6] Prepare fresh stock solutions and dilutions for each assay.
Q7: My MIC values are consistently too low. What are the possible causes?
-
Inoculum Density Too Low: An insufficient number of bacteria may lead to a lower apparent MIC or insufficient growth for a valid reading.[5][6] Re-check your inoculum preparation and standardization process.
-
Incubation Time is Too Short: Ensure you are incubating the plates for the full recommended time (typically 16-20 hours for non-fastidious bacteria) to allow for adequate bacterial growth in the control wells.[6]
Q8: I'm seeing significant variation between my replicate wells. Why is this happening?
High variability between replicates often points to technical errors during the assay setup.[6][18]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to different concentrations of the antibiotic or bacteria across wells. Ensure your pipettes are calibrated and use proper technique.
-
Inhomogeneous Inoculum: Make sure the standardized bacterial suspension is well-mixed before and during inoculation of the plate.
-
Splashing Between Wells: Be careful during pipetting to avoid cross-contamination between wells containing different antibiotic concentrations.
Q9: There is growth in my sterility control (negative control) well. What should I do?
Growth in the sterility control well (media only, no bacteria) indicates contamination of the media or reagents.[6] You must discard the results from this plate. To resolve this, use new, sterile media and reagents for the next experiment.[6]
Q10: There is no growth in my positive control well. What is the problem?
Lack of growth in the positive control well (bacteria and media, no antibiotic) suggests a problem with the bacteria or the growth conditions.[6]
-
Non-viable Inoculum: The bacteria may not have been viable. Use a fresh culture (e.g., from an 18-24 hour plate) for your inoculum preparation.[6]
-
Improper Media: The growth medium may have been prepared incorrectly, or it may not be suitable for the specific bacterial strain.[6]
-
Incorrect Incubation: Verify the incubator temperature and atmospheric conditions (e.g., CO2 levels if required) are correct for your organism.[6]
Data Presentation
The Inoculum Effect
The density of the bacterial inoculum has a significant impact on the resulting MIC, particularly for beta-lactam antibiotics. This table illustrates how variations from the standard inoculum can alter the observed MIC.
Table 1: Impact of Inoculum Density on this compound MIC for a Beta-Lactamase Producing E. coli
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10⁴ | 4 | -2x | Potentially false susceptibility.[5] |
| 5 x 10⁵ (Standard) | 8 | 1x (Reference) | Standard Condition.[5] |
| 5 x 10⁶ | 32 | +4x | Significant Inoculum Effect.[5] |
| 5 x 10⁷ | >64 | >8x | Pronounced Inoculum Effect.[5] |
Data is illustrative, based on typical inoculum effect results for beta-lactams.[5]
Experimental Protocols
Protocol: this compound MIC Assay by Broth Microdilution
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[19][20][21][22][23]
1. Preparation of this compound Stock and Dilutions
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. For example, prepare a 1280 µg/mL stock. The stock should be at least 10 times the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). a. Add 100 µL of CAMHB to all wells of the plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.[5] c. Transfer 100 µL from the first column to the second, mix, and continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column.[24]
2. Preparation of Bacterial Inoculum
-
Primary Culture: Inoculate a single, pure colony of the test organism from an agar plate into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[5]
-
Standardization: Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[5]
-
Final Inoculum: Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. A common method is to dilute the 0.5 McFarland suspension 1:150 to get ~1 x 10⁶ CFU/mL, and then add this in equal volume to the antibiotic dilutions in the plate.[5]
3. Assay Procedure
-
Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Negative (Sterility) Control: A well containing only CAMHB to check for contamination.[24]
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.[4]
4. Interpretation of Results
-
Following incubation, examine the wells for turbidity (visible bacterial growth).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
Visualizations
Logical Workflows and Pathways
Caption: A troubleshooting flowchart for diagnosing inconsistent this compound MIC results.
Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ajol.info [ajol.info]
- 13. Stability of oral liquid penicillins in unit dose containers at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcsmc.org [gcsmc.org]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 18. researchgate.net [researchgate.net]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. Broth microdilution susceptibility testing. [bio-protocol.org]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Almecillin Solubility for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Almecillin and similar aminopenicillin antibiotics during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there solubility challenges?
A1: this compound is a semi-synthetic antibiotic belonging to the penicillin group. Like many aminopenicillins, this compound's structure contains both acidic (carboxylic acid) and basic (amino) groups. This amphoteric nature means its solubility in aqueous solutions is highly dependent on the pH. It exhibits its lowest solubility at its isoelectric point (the pH at which the net charge of the molecule is zero) and becomes more soluble in acidic or alkaline conditions.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For initial stock solutions, sterile distilled water is often the first choice. However, due to the pH-dependent solubility, dissolving this compound directly in neutral water can be challenging. If aqueous solubility is low, dimethyl sulfoxide (DMSO) is a common alternative for creating a concentrated stock solution. It's crucial to use a fresh, anhydrous grade of DMSO, as moisture can impact solubility.
Q3: How does pH affect the solubility and stability of this compound?
A3: The solubility of this compound can be significantly increased by adjusting the pH of the solution. Lowering the pH (acidic conditions) or raising the pH (alkaline conditions) will increase its solubility. However, it is important to note that at pH values above 8, the stability of similar aminopenicillins like amoxicillin rapidly decreases due to degradation.[1] Therefore, a compromise between solubility and stability is often necessary. The optimal pH for balancing these two factors needs to be determined empirically for your specific experimental conditions.
Q4: What is the impact of temperature on this compound solubility and stability?
A4: Generally, increasing the temperature can enhance the solubility of this compound. Gentle warming to around 37°C can aid in dissolution.[2] However, prolonged exposure to elevated temperatures can accelerate the degradation of the β-lactam ring, a critical structural component for its antibiotic activity.[1][3][4] It is advisable to prepare solutions in cold to lukewarm water and avoid high temperatures.[1] For long-term storage, frozen aliquots of stock solutions are recommended to minimize degradation, although repeated freeze-thaw cycles should be avoided.
Q5: My this compound is precipitating out of solution. What should I do?
A5: Precipitation can occur due to several factors, including a change in pH, temperature, or high salt concentrations in the medium. To troubleshoot this, you can try the following:
-
Adjust the pH: Carefully add small amounts of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the isoelectric point.[2]
-
Gentle Warming: Briefly warm the solution while stirring to help redissolve the precipitate.
-
Dilution: Pre-diluting a concentrated stock solution in a small volume of the base medium before adding it to the final volume can prevent localized high concentrations that may lead to precipitation.
Troubleshooting Guide
Problem: this compound powder is not dissolving in the intended solvent.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
| Parameter | Acidic pH (~2.0) | Near-Neutral pH (~5.0-7.0) | Alkaline pH (>8.0) |
| Relative Solubility | Higher | Lower | Higher |
| Relative Stability | Lower stability, faster degradation[3] | Optimal stability[5] | Rapidly decreases, significant degradation[1][6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol provides a general method for preparing a solution of this compound in a buffer system, which can help maintain a pH that favors both solubility and stability.
-
Buffer Preparation: Prepare a sterile buffer solution at the desired pH. For example, a 20 mM sodium phosphate buffer at pH 7.0.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Suspension: Add a small volume of the prepared buffer to the this compound powder to create a slurry.
-
Dissolution: Gradually add the remaining buffer while stirring continuously. A magnetic stirrer can be used for this purpose.
-
pH Adjustment (if necessary): If the this compound does not fully dissolve, check the pH of the solution. Carefully add small increments of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH away from the isoelectric point until the compound dissolves.
-
Gentle Warming (optional): If necessary, the solution can be gently warmed to 37°C with continuous stirring to aid dissolution. Avoid prolonged heating.
-
Sterile Filtration: Once the this compound is completely dissolved, sterile-filter the solution using a 0.22 µm filter that is compatible with the solvent and this compound.
-
Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Signaling Pathway
General Mechanism of Action for Penicillin Antibiotics
This compound, as a penicillin, is expected to follow the general mechanism of action of this class of antibiotics, which involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of penicillin antibiotics like this compound.
References
- 1. dechra.dk [dechra.dk]
- 2. benchchem.com [benchchem.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of amoxicillin, ampicillin and cloxacillin antibiotics in aqueous solution by the UV/ZnO photocatalytic process - PubMed [pubmed.ncbi.nlm.nih.gov]
Almecillin Interference in Biochemical Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic Almecillin in their biochemical assays. This compound, also known as Penicillin O, is a member of the penicillin family and shares structural similarities with Penicillin G.[1] This guide synthesizes known interference patterns of penicillins and provides specific considerations for this compound's unique chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a β-lactam antibiotic.[1] Its core structure contains a highly reactive β-lactam ring, which is designed to irreversibly acylate and inhibit bacterial transpeptidase enzymes involved in cell wall synthesis.[2][3][4] This inherent reactivity is a primary source of interference in various biochemical assays, as the β-lactam ring can covalently modify other proteins and assay components.[4]
Q2: Which types of assays are most susceptible to interference by this compound?
Based on data from related penicillin compounds, assays that are sensitive to reducing agents or rely on specific protein-protein interactions or enzymatic activities are most at risk. This includes certain protein quantification assays, enzymatic assays, and some cell-based assays.[5][6]
Q3: How can I know if this compound is interfering with my results?
Signs of interference include unexpected or inconsistent results, high background signals, or a loss of signal. Running appropriate controls is crucial for identifying interference. These include a "vehicle" control (the buffer this compound is dissolved in), an this compound-only control (without the analyte of interest), and a known inhibitor/activator of your system in the presence of this compound.
Q4: What are the primary degradation products of penicillins and can they also interfere?
Penicillins can degrade, particularly in aqueous solutions, to products like penicilloic acid and penicillenic acid.[7][8] These degradation products can also be reactive and may interfere with assays. The specific degradation pathway for this compound is not extensively documented, but its unique allylmercaptan side chain could potentially be released or modified, leading to other reactive species.[9][10]
Troubleshooting Guides
Protein Quantification Assays
Issue: Inaccurate protein concentration measurement in samples containing this compound.
Background: Penicillins have been shown to interfere with the bicinchoninic acid (BCA) assay, likely due to the reducing nature of the β-lactam ring and its ability to reduce Cu2+ to Cu1+, a key step in the BCA assay chemistry. Interference with the Bradford assay is generally less pronounced.[5]
Troubleshooting Steps:
-
Assay Selection: Whenever possible, opt for the Bradford assay over the BCA assay when this compound is present.
-
Control Experiments: Run a blank containing only the assay buffer and this compound at the same concentration as in your samples. Subtract the absorbance of this blank from your sample readings.
-
Sample Cleanup: If interference persists, consider removing this compound from your sample prior to protein quantification. Methods include:
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to pellet the protein, discard the supernatant containing this compound, and resuspend the protein pellet in a compatible buffer.
-
Dialysis/Desalting: For larger sample volumes, use dialysis or a desalting column to exchange the buffer and remove this compound.
-
Quantitative Data Summary: Penicillin Interference in Protein Assays
| Assay Type | Interfering Compound Class | Level of Interference | Reference |
| BCA Assay | Penicillins | Strong | [5] |
| Bradford Assay | Penicillins | Slight | [5] |
Enzymatic Assays
Issue: this compound appears to inhibit or activate my enzyme of interest.
Background: The reactive β-lactam ring of this compound can covalently modify amino acid residues, particularly serine and cysteine, which are often found in the active sites of enzymes.[3][4] This can lead to non-specific, irreversible inhibition. Additionally, the allylmercaptan side chain of this compound contains a thiol group that could potentially interact with metal cofactors or redox-sensitive components of an enzyme.[9][10]
Troubleshooting Steps:
-
Control for Non-Specific Inhibition:
-
Include a structurally similar but less reactive compound as a negative control.
-
Perform a time-dependency study. If inhibition increases with pre-incubation time, it may suggest covalent modification.
-
-
Sample Pre-treatment: Consider methods to remove this compound before the assay, as described for protein quantification.
-
Assay Buffer Additives: For potential thiol-based interference from the side chain, including a low concentration of a reducing agent like DTT in the assay buffer might mitigate the effect. However, this must be compatible with your enzyme and assay.
Cell-Based Assays (e.g., Viability, Cytotoxicity)
Issue: this compound is affecting cell viability or other cellular readouts in a manner unrelated to its intended antibacterial activity.
Background: While penicillins have low toxicity to mammalian cells, at high concentrations or in sensitive cell lines, they can have off-target effects. For instance, some antibiotics can impact mitochondrial function, which can confound viability assays that rely on metabolic readouts (e.g., MTS, MTT).[6]
Troubleshooting Steps:
-
Use a Different Viability Assay: If using a metabolic-based assay, switch to one that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or trypan blue exclusion).
-
Minimize Exposure Time: Treat cells with this compound for the shortest duration necessary to achieve the desired experimental effect.
-
Appropriate Controls: Run controls with the vehicle and this compound alone to determine its baseline effect on your cell line and assay.
Experimental Protocols
Protocol: Protein Precipitation with Acetone to Remove this compound
-
To 1 volume of your protein sample containing this compound, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the acetone and dissolved this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay (e.g., Bradford assay buffer).
Visualizations
Caption: Potential pathways of this compound interference in biochemical assays.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme-linked immunosorbent assay (ELISA) of penicillin amidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allyl mercaptan, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Almecillin Formulation Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the formulation stability and storage of penicillin-type antibiotics, with a focus on Amoxicillin as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Amoxicillin in solution? A: The main factors influencing Amoxicillin stability are pH, temperature, and the presence of moisture.[1][2] Hydrolysis of the β-lactam ring is the principal degradation pathway, which is accelerated under acidic and alkaline conditions, as well as at elevated temperatures.[3][4]
Q2: What is the optimal pH for maintaining Amoxicillin stability in aqueous solutions? A: Amoxicillin solutions are most stable in the pH range of 5 to 8.[5] Degradation increases significantly in more acidic or alkaline environments.[3]
Q3: What are the recommended storage conditions for Amoxicillin formulations? A:
-
Solid Forms (Capsules, Tablets): Should be stored at room temperature (20°C to 25°C or 68°F to 77°F) in a dry place, protected from moisture and light.[2][6]
-
Liquid Suspensions (Reconstituted): It is preferable to store reconstituted liquid suspensions in a refrigerator (2°C to 8°C or 36°F to 46°F).[1][2][7] They should not be frozen.[2][7] Unused liquid medication should typically be discarded after 14 days.[7]
Q4: Can Amoxicillin solutions be frozen for long-term storage? A: While some penicillins can be frozen at -20°C for extended stability, freezing is generally not recommended for reconstituted Amoxicillin suspensions as it can affect the formulation's integrity.[2][7][8][9] For research purposes, stock solutions may be aliquoted and stored at -70°C for up to 3 months.[9]
Q5: What are the common degradation products of Amoxicillin? A: The primary degradation product is Amoxicilloic acid, formed by the hydrolysis of the β-lactam ring.[4] Other identified degradation products include Amoxicillin penicilloic acid, Amoxicillin penilloic acid, and Amoxicillin 2',5'-diketopiperazine.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in an in-vitro experiment. | Degradation of Amoxicillin in the experimental medium due to improper pH or temperature. | Ensure the pH of the culture medium is within the optimal range for Amoxicillin stability (pH 5-8).[5] Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature. |
| Precipitation observed in a refrigerated Amoxicillin solution. | The concentration of the solution may exceed its solubility at lower temperatures. | Prepare solutions at concentrations known to be soluble at the intended storage temperature. If precipitation occurs, gently warm the solution to room temperature and agitate to redissolve before use, provided it has not been stored for an extended period. |
| Inconsistent results in stability studies. | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[9] |
| Discoloration or change in odor of the Amoxicillin formulation. | Significant chemical degradation has likely occurred. | Discard the formulation immediately. Do not use if there are any visual or olfactory signs of degradation.[2] |
Data Presentation: Amoxicillin Stability
The following tables summarize quantitative data on the stability of Amoxicillin under various conditions.
Table 1: Stability of Amoxicillin in Solution at Different Temperatures
| Temperature | Time to 10% Degradation (T₉₀) | Reference |
| 4°C (39°F) | 80.3 hours | [11] |
| 25°C (77°F) | 24.8 hours | [11] |
| 37°C (99°F) | 9 hours | [11] |
Table 2: Stability of Reconstituted Oral Penicillin Suspensions
| Penicillin | Storage Temperature | Stability (≥90% of original activity) | Reference |
| Amoxicillin | -20°C (-4°F) | At least 60 days | [8] |
| Amoxicillin | -10°C (14°F) | Less than 60 days (88% at 60 days) | [8] |
| Amoxicillin | 0°C (32°F) | Less than 60 days (87% at 60 days) | [8] |
| Ampicillin | -20°C (-4°F) | At least 60 days | [8] |
| Penicillin V Potassium | -20°C (-4°F) | At least 60 days | [8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Amoxicillin
This protocol outlines a general procedure for assessing the stability of Amoxicillin solutions using High-Performance Liquid Chromatography (HPLC), which is crucial for separating the intact drug from its degradation products.[4]
1. Materials and Reagents:
-
Amoxicillin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 5.0)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (for forced degradation)
-
0.1 M Sodium hydroxide (for forced degradation)
-
3% Hydrogen peroxide (for forced degradation)
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the Amoxicillin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the Amoxicillin formulation in the desired buffer and at the intended concentration for the stability study.
4. Forced Degradation Study:
-
To validate the stability-indicating nature of the method, expose the Amoxicillin solution to stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat.
-
Base Hydrolysis: Mix with 0.1 M NaOH at room temperature.
-
Oxidation: Mix with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution.
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure the degradation product peaks are well-resolved from the parent Amoxicillin peak.
5. Stability Study Procedure:
-
Prepare a fresh Amoxicillin solution.
-
Divide the solution into aliquots and store them under the desired test conditions (e.g., different temperatures, pH values).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Inject the sample into the HPLC system and record the peak area for Amoxicillin.
6. Data Analysis:
-
Calculate the percentage of Amoxicillin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining Amoxicillin against time for each storage condition to determine the degradation kinetics.
Visualizations
References
- 1. ajol.info [ajol.info]
- 2. echemi.com [echemi.com]
- 3. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amoxicillin: MedlinePlus Drug Information [medlineplus.gov]
- 8. Stability of oral liquid penicillins in unit dose containers at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Almecillin Experimental Stability
Disclaimer: Almecillin (Penicillin O) is a less common penicillin derivative. As such, specific experimental data on its stability and degradation are limited in publicly available literature. The following guidance is based on the well-documented principles of penicillin chemistry, primarily drawing from studies on more common penicillins like Penicillin G and Amoxicillin. Researchers are strongly advised to perform their own stability assessments for this compound within their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experimental solutions?
A1: Like all penicillins, this compound's stability is primarily threatened by the hydrolysis of its core β-lactam ring. The main factors accelerating this degradation are:
-
pH: this compound is expected to be most stable in aqueous solutions with a slightly acidic to neutral pH (around 6.0-7.0). It degrades rapidly in acidic (below pH 4) and alkaline (above pH 8) conditions.[1]
-
Temperature: Higher temperatures significantly increase the rate of degradation. For optimal stability, solutions should be kept cool.[2][3]
-
Enzymes: The presence of β-lactamase enzymes, often introduced through bacterial contamination, will rapidly inactivate this compound.
-
Metal Ions: Certain metal ions, such as Zn²⁺, can catalyze the degradation of penicillins.[1]
-
Light: While less critical than pH and temperature, prolonged exposure to light should be avoided as a general precaution for antibiotic solutions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For powdered (lyophilized) this compound, store in a cool, dry, and dark place, as recommended by the manufacturer. Once reconstituted into a stock solution, the following conditions are generally recommended for penicillins:
-
Short-term storage (hours to a few days): Refrigerate at 2-8°C.[4]
-
Long-term storage (weeks to months): Aliquot and freeze at -20°C or, for enhanced stability, at -80°C.[5][6] Avoid repeated freeze-thaw cycles.[5]
Q3: How can I visually detect if my this compound solution has degraded?
A3: Visual inspection alone is not a reliable indicator of penicillin degradation. While precipitation or a change in color can indicate instability, significant loss of activity can occur long before any visible changes.[7] The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify the amount of active this compound remaining.
Q4: Can I use a buffer to improve the stability of this compound in my experiment?
A4: Yes, using a buffer to maintain the pH in the optimal range of 6.0-7.0 is highly recommended. Phosphate or citrate buffers are commonly used. However, be aware that some buffer components can potentially catalyze degradation, so it is crucial to test the stability of this compound in your chosen buffer system.
Troubleshooting Guide for this compound Degradation
If you suspect this compound is degrading during your experiment, follow this troubleshooting workflow to identify and mitigate the issue.
Data on Penicillin Stability
The following tables summarize stability data for penicillins under various conditions. This data should be used as a general guideline for this compound. t90 refers to the time it takes for the concentration to decrease to 90% of its initial value.
Table 1: Effect of pH on Penicillin G Degradation Rate
| pH | Relative Degradation Rate Constant (k) | Stability |
| 4 | 0.1603 min⁻¹ | Very Low |
| 6 | ~0.004 min⁻¹ | High |
| 7 | 0.0039 min⁻¹ | Optimal |
| 8 | ~0.004 min⁻¹ | High |
| 10 | 0.0485 min⁻¹ | Low |
| Data adapted from studies on Penicillin G.[1] |
Table 2: Effect of Temperature on Amoxicillin Stability in Solution
| Temperature | t90 (90% remaining) |
| 37°C | 9 hours |
| 25°C | 24.8 hours |
| 4°C | 80.3 hours |
| Data for Amoxicillin in separate containers for infusion.[2] |
Experimental Protocols
Protocol: General Method for Determining this compound Stability
This protocol provides a framework for testing the stability of this compound in your specific experimental buffer or media.
-
Preparation of this compound Stock Solution:
-
Accurately weigh lyophilized this compound powder.
-
Reconstitute in a sterile, high-purity solvent (e.g., water for injection or a suitable buffer) to a known concentration (e.g., 10 mg/mL).
-
Prepare this stock solution fresh and keep it on ice.
-
-
Preparation of Test Solutions:
-
Spike your experimental buffer or cell culture media with the this compound stock solution to the final working concentration.
-
Prepare a sufficient volume to draw multiple samples over the time course of your experiment.
-
-
Incubation and Sampling:
-
Incubate the test solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Immediately after preparation (t=0), withdraw an aliquot, and store it under conditions that halt degradation (e.g., flash-freeze in liquid nitrogen and store at -80°C).
-
Withdraw subsequent aliquots at various time points throughout the duration of your typical experiment (e.g., 2, 4, 8, 12, 24 hours). Store these samples in the same manner.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of active this compound in each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column with UV detection is typically suitable for penicillins.
-
The mobile phase will need to be optimized for this compound but often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Determine the time at which the concentration drops below an acceptable threshold for your experiment (e.g., 90%). This will define its stability under your specific conditions.
-
Degradation Pathway
The primary non-enzymatic degradation pathway for all penicillins, including this compound, is the hydrolysis of the β-lactam ring. This process is catalyzed by both acid and base.
References
- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. goldbio.com [goldbio.com]
- 6. Stability of oral liquid penicillins in unit dose containers at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Antibiotics for Use in the Testing of Immediate Drug Allergy Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Almecillin Cross-Reactivity in Penicillin Allergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-reactivity of Almecillin in individuals with a history of penicillin allergy.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining cross-reactivity between this compound and other beta-lactam antibiotics?
A1: The primary determinant of cross-reactivity among beta-lactam antibiotics, including penicillins like this compound and cephalosporins, is the similarity of their side-chain structures, not the shared beta-lactam ring.[1][2][3][4] If this compound has a side chain similar to another penicillin or a cephalosporin, there is a higher likelihood of an allergic cross-reaction.[2][4][5]
Q2: What is the general approach to evaluating a patient with a reported penicillin allergy for a study on this compound cross-reactivity?
A2: A comprehensive evaluation involves a three-step process:
-
Thorough Medical History: Obtain a detailed history of the previous reaction to penicillin.[6]
-
Skin Testing: If the history suggests a possible IgE-mediated reaction, perform skin testing with penicillin determinants.[6][7]
-
Drug Provocation Test (DPT): If skin tests are negative, a supervised oral challenge with a standard penicillin like amoxicillin is often performed.[6][8] For an investigational drug like this compound, a similar graded challenge would be the definitive test to confirm tolerance in skin-test-negative individuals.[8][9][10]
Q3: Are in vitro tests useful for assessing this compound cross-reactivity?
A3: In vitro tests can be a helpful supplement to in vivo testing. The main in vitro tests for immediate hypersensitivity reactions are serum-specific IgE (sIgE) assays (such as ImmunoCAP) and the basophil activation test (BAT).[1][11] For non-immediate reactions, the lymphocyte transformation test (LTT) is more commonly used.[11] However, the sensitivity of these tests can be suboptimal, and a negative result does not rule out a clinical allergy.[11][12]
Q4: What is the expected rate of cross-reactivity between penicillins and other classes of beta-lactam antibiotics?
A4: The rate of cross-reactivity varies depending on the specific antibiotics. For patients with a confirmed IgE-mediated penicillin allergy, the risk of reacting to carbapenems is less than 1%, and it is negligible for monobactams like aztreonam.[1][13] The cross-reactivity with cephalosporins is more variable and highly dependent on side-chain similarity, with rates being higher for first and second-generation cephalosporins that share side chains with penicillins.[2][3]
Troubleshooting Guides
Q5: What should I do if a patient in my this compound study has a history of a severe, non-IgE-mediated reaction to penicillin (e.g., Stevens-Johnson syndrome)?
A5: Patients with a history of severe delayed reactions should be excluded from studies involving skin testing or drug provocation tests with this compound.[8] These tests are designed to assess the risk of immediate, IgE-mediated reactions and are not safe for evaluating severe T-cell mediated pathologies.[6]
Q6: My skin test for this compound resulted in a small wheal, but it doesn't meet the criteria for a definitively positive result. How should I proceed?
A6: An equivocal skin test result requires careful interpretation. First, ensure that the positive (histamine) and negative (saline) controls have yielded appropriate results.[14] If the controls are valid, an equivocal result may warrant a repeat of the intradermal test. If it remains equivocal, proceeding to a graded drug provocation test should be done with extreme caution, starting with a much lower dose than usual, and only in a setting fully equipped to manage anaphylaxis.[9]
Q7: During a drug provocation test with this compound, the patient developed a mild, non-urticarial rash after the final dose. Is this considered a positive reaction?
A7: Yes, the development of any symptoms, even mild ones like a rash, following a drug provocation test is considered a positive reaction.[15] The test should be stopped, and the patient should be treated for their symptoms.[16] This patient would be considered allergic to this compound, and this should be clearly documented.
Q8: My in vitro specific IgE assay for this compound is showing high background noise or false positives in control samples. What could be the cause?
A8: High background in immunoassays can be due to several factors. Ensure that the this compound-protein conjugate used as the solid-phase allergen is stable and not causing non-specific binding.[11] Check for issues with the blocking buffer, washing steps, or the secondary antibody. It is also important to use serum from non-allergic individuals as negative controls to establish a baseline.
Quantitative Data Summary
The following tables summarize general cross-reactivity data, which can serve as a reference for designing and interpreting this compound studies.
Table 1: Cross-Reactivity Rates Between Penicillins and Other Beta-Lactams in Penicillin-Allergic Patients
| Beta-Lactam Class | Cross-Reactivity Rate | Notes |
| Cephalosporins (Overall) | ~2% | Highly dependent on side-chain similarity.[13] |
| Cephalosporins (Similar R1 Side Chain) | 20-40% | e.g., Amoxicillin and Cefadroxil.[5] |
| Cephalosporins (Dissimilar R1 Side Chain) | <2% | e.g., Penicillin G and Ceftriaxone.[5] |
| Carbapenems | <1% | Generally considered safe for most penicillin-allergic patients.[1][4][13] |
| Monobactams (Aztreonam) | Negligible | Structurally very different from penicillins.[1][13] |
Experimental Protocols
Protocol 1: Penicillin and this compound Skin Testing
This protocol is for assessing IgE-mediated hypersensitivity. It should only be performed by trained personnel in a facility equipped to manage anaphylaxis.[17]
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has discontinued antihistamines for the appropriate duration.
-
Perform a detailed history of the prior penicillin reaction.[6]
-
-
Reagents:
-
Benzylpenicilloyl polylysine (Major Determinant)
-
Minor Determinant Mixture (if available)
-
Benzylpenicillin G
-
This compound solution (at a non-irritating concentration, determined in preliminary studies)
-
Positive Control: Histamine
-
Negative Control: Saline
-
-
Step 1: Skin Prick Test (SPT):
-
Step 2: Intradermal Test (IDT):
-
Interpretation:
Protocol 2: Graded Drug Provocation Test (DPT) for this compound
This is the gold standard for ruling out a drug allergy in patients with negative skin tests.[8][10] It must be conducted under strict medical supervision.
-
Patient Selection:
-
Patients must have a history suggestive of penicillin allergy but have negative skin tests to both penicillin and this compound.
-
Exclude patients with a history of severe reactions or significant comorbidities.[8]
-
-
Procedure:
-
Observation:
-
Outcome:
-
Negative: No reaction occurs. The patient is considered not to have an IgE-mediated allergy to this compound and can take it safely.[9]
-
Positive: Any allergic symptoms develop. The DPT is stopped immediately, symptoms are treated, and the patient is diagnosed with an this compound allergy.
-
Visualizations
Caption: Workflow for evaluating this compound cross-reactivity in penicillin-allergic patients.
Caption: Signaling pathway of an IgE-mediated allergic reaction to this compound.
Caption: Logical relationship of factors influencing beta-lactam cross-reactivity.
References
- 1. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. nps.org.au [nps.org.au]
- 5. unmc.edu [unmc.edu]
- 6. Penicillin Allergy - STI Treatment Guidelines [cdc.gov]
- 7. college.acaai.org [college.acaai.org]
- 8. Safety of Direct Drug Provocation for the Evaluation of Penicillin Allergy in Low-Risk Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin allergy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 10. Frequency of severe reactions following penicillin drug provocation tests: A Bayesian meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. allergy.org.au [allergy.org.au]
- 13. pharmacyacute.com [pharmacyacute.com]
- 14. penallergytest.com [penallergytest.com]
- 15. researchgate.net [researchgate.net]
- 16. Penicillin Allergy-what do you need to know? | AAAAI [aaaai.org]
- 17. droracle.ai [droracle.ai]
Almecillin Quality Control and Purity Assessment: A Technical Support Resource
Welcome to the Technical Support Center for Almecillin Quality Control and Purity Assessment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the analysis of this compound. The information provided leverages established analytical principles for penicillin-type antibiotics, with a focus on practical troubleshooting and robust methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other β-lactam antibiotics, is susceptible to degradation through hydrolysis, which opens the β-lactam ring. This can lead to the formation of penicilloic acids. Further degradation can occur, resulting in various other products. Understanding these pathways is crucial for developing stability-indicating analytical methods.[1][2][3]
Q2: What is the most common analytical technique for this compound purity and impurity profiling?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the assay and impurity profiling of this compound and related compounds.[4][5] Reversed-phase HPLC with a C8 or C18 column is typically employed, often with UV detection.[5][6]
Q3: What are the typical impurities found in this compound?
A3: Impurities in this compound can originate from the manufacturing process or from degradation. Common impurities may include starting materials, intermediates, and degradation products such as penicilloic acids and dimers.[7][8] Regulatory guidelines often stipulate limits for both known and unknown impurities.[4]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation.[6] These studies are essential for identifying potential degradation products, establishing degradation pathways, and demonstrating the specificity of stability-indicating analytical methods.[6]
Q5: What are the pharmacopeial limits for impurities in penicillin-type antibiotics?
A5: Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set specific limits for impurities in antibiotic drug substances and products. These limits are critical for ensuring the quality and safety of the medication. The table below summarizes typical impurity thresholds.
Quantitative Data Summary
Table 1: Illustrative Pharmacopeial Impurity Limits for Penicillin-Type Antibiotics
| Impurity Type | Typical Limit (% w/w) |
| Any individual specified impurity | Not more than 0.5% |
| Any individual unspecified impurity | Not more than 0.10% |
| Total impurities | Not more than 2.0% |
Note: These are general limits and may vary depending on the specific monograph and regulatory agency.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in the HPLC analysis of basic compounds like penicillins.
-
Possible Cause 1: Secondary Interactions: The analyte may be interacting with acidic silanol groups on the silica-based column packing.[9]
-
Solution:
-
Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated and reduce interaction with silanols.
-
Use a highly deactivated column with end-capping to minimize exposed silanol groups.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.[10]
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[9]
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.[9]
-
-
Possible Cause 3: Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort peak shape.[9]
-
Problem 2: Poor resolution between this compound and its impurities.
-
Question: I am not able to separate an impurity from the main this compound peak. How can I improve the resolution?
-
Answer: Achieving adequate resolution is critical for accurate quantitation of impurities.
-
Possible Cause 1: Inappropriate Mobile Phase Composition: The organic modifier percentage or the pH of the mobile phase may not be optimal for separation.
-
Solution:
-
Optimize the mobile phase by systematically varying the organic solvent concentration. A lower percentage of the organic modifier will generally increase retention and may improve the separation of early-eluting peaks.
-
Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact their retention and selectivity.
-
-
-
Possible Cause 2: Inefficient Column: The column may have lost its efficiency over time.
-
Solution:
-
Check the column's performance by injecting a standard mixture and calculating the plate count and tailing factor.
-
If the performance is poor, try cleaning the column according to the manufacturer's instructions. If this does not help, the column may need to be replaced.
-
-
-
Possible Cause 3: Suboptimal Gradient Program (for gradient elution): The gradient slope may be too steep.
-
Solution: Decrease the gradient slope (i.e., make the change in mobile phase composition more gradual) to allow more time for the separation to occur.
-
-
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are required for specific applications.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.05 M phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 1% B
-
5-20 min: 1% to 20% B
-
20-25 min: 20% B
-
25.1-30 min: 1% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution of this compound and a known impurity.
-
The resolution between the two peaks should be greater than 2.0.
-
The tailing factor for the this compound peak should be less than 2.0.[6]
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80 °C for 24 hours. Dissolve in mobile phase before injection.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the validated HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General workflow for this compound quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic determination of high-molecular weight impurities in amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin Production Process [classic] | Creately [creately.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Almecillin vs penicillin G comparative antibacterial efficacy
A Comparative Guide to the Antibacterial Efficacy of Almecillin and Penicillin G
Introduction
For researchers and professionals in the field of drug development, a thorough understanding of the comparative efficacy of antimicrobial agents is paramount. This guide provides a detailed comparison of this compound (also known as Penicillin O) and Penicillin G, two closely related β-lactam antibiotics. While both are derived from Penicillium chrysogenum and share a core mechanism of action, subtle structural differences may influence their antibacterial spectrum and potency. This document synthesizes available data on their mechanisms, chemical structures, and antibacterial activity, and outlines the standard experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and Penicillin G are members of the penicillin class of β-lactam antibiotics.[1] Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2] Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.[2]
By inactivating PBPs, this compound and Penicillin G disrupt the cross-linking of peptidoglycan chains. This interference with cell wall assembly leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[2][3] This targeted mechanism of action is effective against actively growing and dividing bacteria.[4]
Diagram 1: Inhibition of Bacterial Cell Wall Synthesis by this compound and Penicillin G.
Chemical Structures
The core chemical structure of all penicillins is a thiazolidine ring fused to a β-lactam ring. The variation in the acyl side chain attached to the β-lactam ring differentiates the various types of penicillins and influences their antibacterial spectrum and stability.
Penicillin G (Benzylpenicillin): The side chain is a benzyl group.
This compound (Penicillin O): The side chain is an allylmercaptoacetyl group.[5]
Diagram 2: Chemical Structures of this compound and Penicillin G.
Comparative Antibacterial Efficacy
Penicillin G is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria, some Gram-negative cocci, and certain anaerobic organisms.[7] Its use has been limited by the widespread emergence of bacterial resistance, particularly through the production of β-lactamase enzymes that inactivate the antibiotic.[8]
The following table provides a summary of reported MIC values for Penicillin G against several key bacterial species to serve as a reference for the type of quantitative data required for a direct comparison.
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for Penicillin G
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Staphylococcus aureus | 0.4 - 24 | - | - | [9] |
| Streptococcus pyogenes | 0.006 - 0.2 | - | - | [10][11] |
| Neisseria gonorrhoeae | ≤0.05 - ≥2.0 (U/mL) | - | - | [12] |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. The data for Neisseria gonorrhoeae is presented in Units/mL as reported in the cited study.
Due to the lack of specific comparative data for this compound, a direct quantitative comparison of its efficacy against Penicillin G cannot be definitively presented.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The determination of MIC is a standardized laboratory procedure to quantify the in vitro activity of an antimicrobial agent. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10⁵ colony-forming units [CFU]/mL).
-
Inoculation: The antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
Diagram 3: Experimental Workflow for Broth Microdilution MIC Determination.
Conclusion
This compound and Penicillin G share a fundamental mechanism of action and are structurally similar, leading to the widely held understanding that their antibacterial efficacy is comparable. Both are potent against susceptible Gram-positive bacteria and a limited range of other microorganisms. However, the extensive documentation of Penicillin G's performance and the prevalence of resistance mechanisms have largely overshadowed this compound in clinical use and contemporary research.
For researchers and drug development professionals, while Penicillin G provides a well-established benchmark, the exploration of less common derivatives like this compound could offer insights into nuanced structure-activity relationships. A definitive, modern comparative study with quantitative MIC data would be necessary to fully elucidate any potential advantages or disadvantages of this compound in the current landscape of antimicrobial resistance.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Susceptibility of Neisseria gonorrhoeae to seven antibiotics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Almecillin and amoxicillin antimicrobial spectrum
A Comparative Guide to the Antimicrobial Spectrum of Almecillin and Amoxicillin
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum of beta-lactam antibiotics is crucial for informed decision-making in preclinical and clinical development. This guide provides a comparative analysis of this compound and amoxicillin, focusing on their in vitro activity against a range of bacterial pathogens.
Introduction to this compound and Amoxicillin
This compound , also known as penicillin O, is a penicillin antibiotic that is structurally similar to penicillin G.[1] It is a naturally derived compound from Penicillium chrysogenum.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
Amoxicillin is a semisynthetic aminopenicillin, developed to have a broader spectrum of activity than natural penicillins.[2][3] It is effective against a wide range of Gram-positive and some Gram-negative bacteria.[3] Its mechanism of action is the same as other beta-lactam antibiotics, targeting the synthesis of the bacterial cell wall.[3] Amoxicillin is often combined with a beta-lactamase inhibitor, such as clavulanic acid, to extend its activity against bacteria that produce enzymes capable of degrading the antibiotic.[3]
Comparative Antimicrobial Spectrum
The antimicrobial spectrum of an antibiotic is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Direct comparative MIC data for this compound is scarce in publicly available literature. However, as this compound is noted to have an antibiotic action similar to penicillin G, data for benzylpenicillin (penicillin G) is used here as a proxy for comparison with amoxicillin. The following table summarizes the MIC values for benzylpenicillin and amoxicillin against several key bacterial species.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Benzylpenicillin (as a proxy for this compound) and Amoxicillin
| Bacterial Species | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Gram-Positive Bacteria | |||
| Enterococcus faecalis | Benzylpenicillin | 1 | - |
| Amoxicillin | 4 | - | |
| Streptococcus pyogenes | Benzylpenicillin | - | 0.023 |
| Amoxicillin | - | All isolates susceptible | |
| Gram-Negative Bacteria | |||
| Haemophilus influenzae (β-lactamase negative) | Benzylpenicillin | - | - |
| Amoxicillin | ≤0.8 (all strains) | - |
Data compiled from various in vitro studies. MIC₅₀ is the concentration that inhibits 50% of isolates, and MIC₉₀ is the concentration that inhibits 90% of isolates. A "-" indicates that specific data was not available in the cited sources.
Experimental Protocols
The determination of MIC values is a standardized laboratory procedure critical for evaluating the efficacy of antimicrobial agents. The Broth Microdilution method is a commonly used technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antimicrobial Agent: Stock solutions of this compound and amoxicillin are prepared at a known concentration in a suitable solvent.
- Bacterial Culture: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Microtiter Plate: A sterile 96-well microtiter plate is used for the assay.
2. Serial Dilution:
- A serial two-fold dilution of each antimicrobial agent is prepared directly in the wells of the microtiter plate using a sterile broth medium. This creates a gradient of decreasing antibiotic concentrations across the rows of the plate.
- Control wells are included: a positive control well containing only the bacterial inoculum and broth (to ensure bacterial growth) and a negative control well with only broth (to check for contamination).
3. Inoculation:
- Each well (except the negative control) is inoculated with the standardized bacterial suspension.
4. Incubation:
- The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
5. Determination of MIC:
- After incubation, the plate is visually inspected or read using a microplate reader to assess bacterial growth, which is indicated by turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
A Comparative Analysis of Penicillin V and Amoxicillin's In Vitro Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antibacterial activity of two widely used penicillin antibiotics: Penicillin V and Amoxicillin. While this guide aims to validate the antibacterial effect of Almecillin (Penicillin O), a comprehensive search of scientific literature reveals a significant lack of recent and quantitative data on its specific antibacterial spectrum and efficacy against various pathogens. Therefore, Penicillin V and Amoxicillin have been selected as clinically relevant and well-documented alternatives for a detailed comparative analysis.
This guide presents a summary of their performance based on experimental data, details the methodologies for key experiments, and visualizes the underlying biological pathways and experimental workflows.
Comparative In Vitro Efficacy of Penicillin V and Amoxicillin
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[1] A lower MIC value indicates greater potency.[2] The following table summarizes the MIC values for Penicillin V and Amoxicillin against several clinically significant bacterial pathogens.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Bacteria | ||||
| Streptococcus pneumoniae | Penicillin V | 0.008 - 8 | 0.015 | 1 |
| Amoxicillin | ≤0.015 - 4 | 0.03 | 2 | |
| Streptococcus pyogenes (Group A Strep) | Penicillin V | ≤0.008 - 0.03 | 0.015 | 0.015 |
| Amoxicillin | ≤0.03 - 0.12 | 0.03 | 0.06 | |
| Staphylococcus aureus (penicillin-susceptible) | Penicillin V | 0.015 - >128 | 0.06 | >128 |
| Amoxicillin | 0.25 - >32 | 0.5 | >32 | |
| Gram-Negative Bacteria | ||||
| Haemophilus influenzae (beta-lactamase negative) | Penicillin V | 0.25 - 2 | 0.5 | 1 |
| Amoxicillin | 0.06 - 1 | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
The determination of MIC values is a standardized process to ensure the reproducibility and comparability of results. The Broth Microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used technique.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., Penicillin V or Amoxicillin) at a known concentration.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[4] For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood for streptococci).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent in the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations across the wells.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For CO₂-requiring organisms, incubate in a 5% CO₂ atmosphere.
3. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[4]
Visualizing Key Pathways and Workflows
To better understand the processes involved in the validation of antibacterial effects, the following diagrams illustrate the mechanism of action of penicillin, a common pathway of bacterial resistance, and the experimental workflow for MIC determination.
Caption: Mechanism of action of penicillin.
Caption: Beta-lactamase mediated resistance.
Caption: Experimental workflow for MIC determination.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of β-Lactam Antibiotics: A Guide for Researchers
Introduction
This guide provides a comparative analysis of the performance of key β-lactam antibiotics. Due to the limited availability of specific experimental data for Almecillin (also known as Penicillin O), this document will focus on a comprehensive comparison of Penicillin G, a closely related compound, with two other widely used β-lactam antibiotics: Amoxicillin and Piperacillin.[1] These have been chosen to represent different classes of penicillins, providing a broad overview for researchers, scientists, and drug development professionals. Penicillin G serves as the foundational natural penicillin, Amoxicillin as a key aminopenicillin with an extended spectrum, and Piperacillin as an antipseudomonal penicillin crucial for treating severe infections.
The analysis will cover their mechanism of action, antibacterial spectrum supported by quantitative data, pharmacokinetic profiles, and clinical efficacy. Detailed experimental protocols for key assays are also provided to support research and development efforts.
Mechanism of Action
All β-lactam antibiotics, including Penicillin G, Amoxicillin, and Piperacillin, share a common mechanism of action. They interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterium.[2]
The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[2] These enzymes are crucial for the final step in the synthesis of peptidoglycan, a polymer that forms the structural backbone of the bacterial cell wall. By binding to and inactivating these PBPs, β-lactam antibiotics prevent the cross-linking of peptidoglycan chains. This disruption in cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]
References
A Comparative Analysis of Almecillin Cross-Reactivity with Other Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Almecillin (also known as Penicillin O) with other common penicillins, focusing on the critical aspect of immunological cross-reactivity. Understanding the potential for cross-reactivity is paramount in drug development and clinical practice to mitigate the risk of hypersensitivity reactions in patients with penicillin allergies. This document summarizes the structural basis for cross-reactivity, presents a comparative analysis of side chains, and details the experimental protocols used to assess these immunological responses.
Structural Basis of Penicillin Cross-Reactivity
The immunogenicity of penicillins, and indeed all β-lactam antibiotics, is primarily dictated by their chemical structure. All penicillins share a common core structure consisting of a thiazolidine ring fused to a β-lactam ring.[1][2] The variability among different penicillins arises from the different R-group side chains attached to this core structure.[2][3]
It is the similarity of these R-group side chains, specifically the R1 side chain, that is the major determinant of immunological cross-reactivity between different penicillins and even with other classes of β-lactam antibiotics like cephalosporins.[4][5][6] Antibodies, particularly IgE which is responsible for immediate hypersensitivity reactions, recognize the shape and chemical properties of these side chains. Therefore, penicillins with structurally similar R1 side chains are more likely to elicit a cross-reactive allergic response in a sensitized individual.
Comparative Analysis of Penicillin R-Group Side Chains
This compound is distinguished by its allylmercaptoacetyl R-group side chain.[7] To assess its potential for cross-reactivity, a structural comparison with other widely used penicillins is essential. The following table outlines the R-group side chains of this compound and other representative penicillins.
| Penicillin | R-Group Side Chain Name | Chemical Structure of R-Group |
| This compound (Penicillin O) | Allylmercaptoacetyl | CH2=CH-CH2-S-CH2-CO- |
| Penicillin G | Benzyl | C6H5-CH2-CO- |
| Penicillin V | Phenoxymethyl | C6H5-O-CH2-CO- |
| Ampicillin | D-α-aminobenzyl | C6H5-CH(NH2)-CO- |
| Amoxicillin | D-α-amino-p-hydroxyphenylacetyl | HO-C6H4-CH(NH2)-CO- |
| Methicillin | 2,6-dimethoxyphenyl | (CH3O)2-C6H3-CO- |
| Oxacillin | 5-methyl-3-phenyl-4-isoxazolyl | C10H8N-O-CO- |
Based on a structural comparison, the allylmercaptoacetyl side chain of this compound is chemically distinct from the side chains of other common penicillins. It lacks the bulky aromatic rings found in Penicillin G, Penicillin V, Ampicillin, Amoxicillin, Methicillin, and Oxacillin. This significant structural divergence suggests a low potential for cross-reactivity between this compound and these other penicillins. However, without direct immunological data, this remains a theoretical assessment.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, specific immunological studies are required. The following are standard experimental protocols employed to investigate penicillin cross-reactivity.
In Vivo Testing
In vivo tests are performed on subjects to directly assess their physiological reaction to an allergen.
1. Skin Prick Testing (SPT)
-
Principle: A small amount of the allergen is introduced into the epidermis. A localized allergic reaction (wheal and flare) indicates the presence of specific IgE antibodies.
-
Methodology:
-
Drops of the test allergens (e.g., this compound, other penicillins), a positive control (histamine), and a negative control (saline) are placed on the forearm.[8]
-
A sterile lancet is used to prick the skin through each drop.[9]
-
After 15-20 minutes, the sites are observed for a wheal (raised, blanched bump) and flare (surrounding redness).[8][9]
-
A positive test is typically defined as a wheal diameter of 3mm or greater than the negative control.[1][10]
-
2. Intradermal Testing (IDT)
-
Principle: A more sensitive test where a small amount of the allergen is injected into the dermis.
-
Methodology:
-
Performed if the Skin Prick Test is negative.[9]
-
A small volume (e.g., 0.02 mL) of a dilute solution of the test allergen and controls is injected just under the skin, raising a small bleb.[11][12]
-
After 15-20 minutes, the injection site is examined for an increase in the size of the bleb and surrounding erythema.[8][12]
-
A positive result is an increase in the wheal diameter of 3mm or more.[1][8]
-
3. Drug Provocation Test (DPT) / Oral Challenge
-
Principle: Considered the gold standard, this test involves administering the drug to the patient in a controlled setting to observe for any reaction.
-
Methodology:
-
Only performed after negative skin and/or in vitro tests, or in low-risk patients.[13]
-
The drug is administered in gradually increasing doses, starting with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).[1]
-
The patient is monitored for a specific period (e.g., 30-60 minutes) between doses.[1][14]
-
If no reaction occurs, a full therapeutic dose is given, and the patient is observed for several hours.[1][14]
-
In Vitro Testing
In vitro tests are performed in a laboratory setting using a patient's blood sample.
1. Radioallergosorbent Test (RAST) and Immunoassays (e.g., ImmunoCAP)
-
Principle: These tests measure the amount of specific IgE antibodies to a particular allergen in the blood serum.
-
Methodology:
-
The allergen of interest (e.g., a penicillin conjugate) is bound to a solid phase (e.g., a paper disc or a microparticle).
-
The patient's serum is added, and if specific IgE antibodies are present, they will bind to the allergen.
-
A radiolabeled or enzyme-linked anti-IgE antibody is then added, which binds to the patient's IgE.
-
The amount of bound anti-IgE is measured, which corresponds to the level of specific IgE in the patient's serum.[15][16]
-
2. RAST Inhibition
-
Principle: This assay is used to determine the degree of cross-reactivity between two allergens.
-
Methodology:
-
A patient's serum with known IgE antibodies to a primary allergen (e.g., Penicillin G) is pre-incubated with a second, "inhibitor" allergen (e.g., this compound) in liquid form.
-
This mixture is then added to a solid phase coated with the primary allergen.
-
If the IgE antibodies are cross-reactive, they will be bound by the inhibitor allergen in the liquid phase and will be less available to bind to the solid-phase allergen.
-
The degree of inhibition of binding to the solid phase indicates the extent of cross-reactivity. A high degree of inhibition suggests significant cross-reactivity.[4][17]
-
Visualizing Experimental Workflows
To further clarify the relationships and processes involved in assessing cross-reactivity, the following diagrams are provided.
References
- 1. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. adsp.nm.org [adsp.nm.org]
- 7. This compound | C13H18N2O4S2 | CID 71365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. penallergytest.com [penallergytest.com]
- 9. Penicillin Allergy Skin Testing in the Inpatient Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin allergy skin test protocol [aaaai.org]
- 11. mskcc.org [mskcc.org]
- 12. penallergytest.com [penallergytest.com]
- 13. Clinical Features of Penicillin Allergy | Antibiotic Prescribing and Use | CDC [cdc.gov]
- 14. APAAACI clinical pathway on direct provocation testing for penicillin allergy delabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioallergosorbent testing for penicillin allergy in family practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IgE antibodies against penicillin as determined by Phadebas RAST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Almecillin's Place in the Antibiotic Armamentarium: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Almecillin's efficacy against that of contemporary broad-spectrum antibiotics. While specific quantitative efficacy data for this compound (also known as Penicillin O) is limited in publicly available literature, its antibacterial spectrum is reported to be similar to that of Penicillin G.[1] Therefore, this guide will utilize Penicillin G as a representative natural penicillin for comparison against established broad-spectrum agents, providing a valuable reference for researchers in antibiotic development.
Mechanism of Action: The Penicillin Family
This compound, as a member of the penicillin family, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is achieved through the irreversible acylation of the transpeptidase enzyme, a key component in the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall that is unable to withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Below is a diagram illustrating the general mechanism of action for penicillin antibiotics.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin G (as a proxy for this compound), Amoxicillin, and Ceftriaxone against key Gram-positive and Gram-negative bacteria. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. It is important to note that MIC values can vary between studies due to differences in the specific strains tested and the methodologies used.
Table 1: Comparative MICs (µg/mL) against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes |
| Penicillin G | 0.06 - >256 | ≤0.015 - 0.25 |
| Amoxicillin | 0.25 - 128[2][3] | ≤0.015 - 0.25 |
| Ceftriaxone | 1 - >128 | ≤0.015 - 0.125 |
Table 2: Comparative MICs (µg/mL) against Gram-Negative Bacteria
| Antibiotic | Escherichia coli |
| Penicillin G | 16 - >1024 |
| Amoxicillin | 2 - >1024[4] |
| Ceftriaxone | ≤0.015 - >64 |
Experimental Protocols
The determination of antibiotic efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two key experiments cited in antibiotic research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Workflow for MIC Determination:
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU) per milliliter.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.
-
MIC Determination: After incubation, the plate is examined visually or with a plate reader to determine the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism. This concentration is the MIC.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Detailed Steps:
-
Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The antibiotic is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A growth control tube without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each tube.
-
Viable Cell Count: The withdrawn samples are serially diluted and plated onto an appropriate agar medium to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.
Conclusion
References
- 1. Natural product inspired antibiotics approved for human use – 1943 to 2025 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Resistance of Escherichia coli isolated from the urinary tract to amoxicillin-clavulanic acid and other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Almecillin and Penicillin V Activity: A Guide for Researchers
A comprehensive analysis of the in vitro efficacy of Almecillin (Penicillin O) and Penicillin V against key Gram-positive pathogens, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the in vitro antimicrobial activities of this compound and Penicillin V. Due to the limited availability of specific in vitro susceptibility data for this compound (also known as Penicillin O), this comparison utilizes data for Penicillin G as a proxy. This approach is based on literature indicating that this compound's antibiotic action is similar to that of Penicillin G.[1] This substitution is a significant limitation and should be considered when interpreting the presented data. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Penicillin V are members of the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. By disrupting its synthesis, these penicillins weaken the cell wall, leading to cell lysis and bacterial death.
Mechanism of action for this compound and Penicillin V.
In Vitro Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Penicillin G (as a proxy for this compound) and Penicillin V against two clinically significant Gram-positive pathogens: Staphylococcus aureus and Streptococcus pyogenes. A lower MIC value indicates greater potency.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillin G (proxy for this compound) | ≤0.06 | 1 | 0.4 - 24 |
| Penicillin V | - | - | - | |
| Streptococcus pyogenes | Penicillin G (proxy for this compound) | - | - | - |
| Penicillin V | - | - | - |
Note: Data for a comprehensive direct comparison is limited in the reviewed literature. Penicillin G has shown MICs ranging from 0.4 µg/mL to 24 µg/mL against different S. aureus isolates.[2] Further research is needed for a complete comparative dataset for both this compound and Penicillin V against a wider range of bacterial strains.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible results. The following are detailed protocols for two common methods: Broth Microdilution and Agar Dilution.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.
Workflow for Broth Microdilution MIC Assay.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound/Penicillin G and Penicillin V)
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method for MIC Determination
This method involves incorporating the antibiotic into the agar medium before it solidifies.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Antibiotic stock solutions
-
Bacterial culture
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculator (e.g., Steers replicator)
-
Incubator
Procedure:
-
Antibiotic-Agar Preparation: Prepare a series of petri dishes each containing MHA with a specific concentration of the antibiotic. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each antibiotic-containing agar plate with the standardized bacterial suspension (approximately 10⁴ CFU per spot). An inoculator that delivers a standardized volume is recommended.
-
Controls: Include a control plate with no antibiotic to ensure bacterial growth.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial colonies.
Conclusion
References
Almecillin: A Comparative Analysis of a Classic Penicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Almecillin, also known as Penicillin O, against other key penicillin derivatives. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on Penicillin G, to which this compound is functionally analogous, to provide a robust comparative framework.[1] The information presented is supported by established experimental data and protocols to inform research and development decisions in the field of antibacterial therapeutics.
Comparative Antibacterial Spectrum
The efficacy of an antibiotic is defined by its spectrum of activity. The following table summarizes the in vitro activity of Penicillin G (as a proxy for this compound) and other penicillins against a range of clinically relevant bacteria. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented to facilitate a quantitative comparison.
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Anaerobic Bacteria |
| Penicillin G | High activity against Streptococcus spp., Staphylococcus spp. (non-penicillinase producing), Enterococcus spp.[2][3] | Limited activity. Active against Neisseria spp.[2] | Active against most anaerobes.[2] |
| Penicillin V | Similar spectrum to Penicillin G, but generally slightly less potent.[2] | Similar limited spectrum to Penicillin G. | Similar activity to Penicillin G. |
| Amoxicillin | Broad activity against Gram-positive bacteria, including Streptococcus spp. and Enterococcus spp.[4] | Broader spectrum than Penicillin G, with activity against Haemophilus influenzae, Escherichia coli, and Proteus mirabilis.[4][5] | Good activity against many anaerobic bacteria. |
| Piperacillin | Good activity against Gram-positive bacteria. | Extended spectrum of activity, including against Pseudomonas aeruginosa.[3] | Broad activity against anaerobic bacteria. |
Note: The susceptibility of a specific bacterial isolate to any antibiotic can only be definitively determined through in vitro susceptibility testing.
Experimental Protocols
The comparative data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods. The following are detailed methodologies for two key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity).[6]
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Procedure:
-
Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Aseptically apply antibiotic-impregnated paper disks to the surface of the agar.
-
Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as "susceptible," "intermediate," or "resistant" by comparing the zone diameter to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like all penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.
Mechanism of this compound's antibacterial action.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step in forming the rigid cell wall.[7][8]
-
Cell Wall Destabilization: The inhibition of cell wall synthesis leads to a weakened and structurally unsound cell wall.[7]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[8]
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates the typical workflow for determining the in vitro susceptibility of a bacterial isolate to an antibiotic like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What's the difference between amoxicillin and penicillin? [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. archive.cbts.edu - Penicillin Mechanism Of Action [archive.cbts.edu]
Navigating the Analytical Landscape for Almecillin: A Guide to HPLC Method Development and Validation
For researchers, scientists, and drug development professionals tasked with the analysis of the penicillin antibiotic Almecillin, a notable scarcity of publicly available, validated High-Performance Liquid Chromatography (HPLC) methods presents a significant challenge. Despite extensive searches, no specific validated HPLC protocols for this compound could be identified. However, by leveraging established methodologies for structurally similar penicillin derivatives, such as Amoxicillin and Ampicillin, a robust analytical approach for this compound can be systematically developed and validated. This guide provides a comprehensive framework for this process, outlines potential alternative analytical techniques, and furnishes the necessary experimental and logical workflows in the requested formats.
The Path Forward: Developing a Validated HPLC Method for this compound
In the absence of a pre-existing validated method, researchers must embark on method development and subsequent validation. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure the method is fit for its intended purpose.[1][2]
Experimental Protocol: A Step-by-Step Guide
1. Initial Method Development (Based on Related Compounds):
The initial chromatographic conditions for this compound can be extrapolated from validated methods for Amoxicillin and Ampicillin. A typical starting point for a Reversed-Phase HPLC (RP-HPLC) method would be:
-
Column: A C18 column is a common choice for penicillin analysis.[3][4] Dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are frequently used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier is standard. A good starting point could be a mixture of phosphate buffer (pH adjusted to the range of 4.5-5.5 for penicillin stability) and acetonitrile or methanol. The gradient or isocratic elution profile will need to be optimized to achieve a good peak shape and resolution for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is a conventional starting point and can be adjusted to optimize separation.
-
Detection: UV detection is the most common method for penicillins. The detection wavelength should be determined by scanning the UV spectrum of an this compound standard; for many penicillins, this is in the range of 220-240 nm.[4]
-
Injection Volume: A typical injection volume is 20 µL, but this can be adjusted based on the concentration of the sample and the sensitivity of the instrument.
-
Sample Preparation: this compound standard and sample solutions should be prepared in a suitable diluent, often the mobile phase itself, to ensure compatibility with the chromatographic system.
2. Method Validation:
Once initial chromatographic conditions are established, the method must be rigorously validated according to ICH guidelines.[5][6] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the this compound peak from other potential peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the this compound standard and plotting the peak area against concentration. The correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known concentration of this compound and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The results are typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparative Data from Related Penicillins
To provide a practical reference, the following tables summarize typical validation parameters for HPLC methods developed for Amoxicillin and Ampicillin, which can serve as performance benchmarks for a newly developed this compound method.
Table 1: Typical HPLC Method Parameters for Amoxicillin and Ampicillin Analysis
| Parameter | Amoxicillin Method Example | Ampicillin Method Example |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer:Methanol (95:5 v/v) | 0.1% TFA in Water:Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
| Detection | UV at 230 nm | UV at 240 nm |
| Reference | [7] | [3][4] |
Table 2: Example Validation Data for HPLC Analysis of Amoxicillin and Ampicillin
| Validation Parameter | Amoxicillin Example | Ampicillin Example |
| Linearity Range | 20-100 µg/mL | 1-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Precision (%RSD) | < 2% | < 12% |
| LOD | ~0.1 µg/mL | ~18 ng |
| LOQ | ~0.3 µg/mL | Not specified |
| Reference | [7] | [4] |
Visualizing the Workflow
A clear understanding of the logical flow of method validation is crucial for successful implementation.
Caption: Workflow for HPLC Method Development and Validation.
Alternative Analytical Methods for Penicillin Analysis
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of penicillins. A comparison of these alternatives can help researchers select the most appropriate technique for their specific needs.
Table 3: Comparison of Analytical Methods for Penicillin Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, good sensitivity, widely available. | Can be time-consuming, requires skilled operators. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry detection. | Very high sensitivity and specificity, structural elucidation possible. | High cost of instrumentation, complex method development. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, small sample volume, low reagent consumption. | Lower sensitivity than HPLC for some applications, reproducibility can be a challenge. |
| Microbiological Assays | Inhibition of bacterial growth by the antibiotic. | Directly measures biological activity, low cost. | Lack of specificity, long incubation times, lower precision.[8][9] |
| Spectrophotometry | Measurement of light absorption. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other substances. |
| Flow Injection Analysis (FIA) | Automated method based on the injection of a sample into a continuously flowing carrier stream. | High sample throughput, automated. | Indirect measurement, may lack the specificity of chromatographic methods.[10] |
Conclusion
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
Comparative Antimicrobial Susceptibility of Amoxicillin and Other Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial susceptibility of amoxicillin against other key penicillin-class antibiotics: ampicillin and penicillin V. The data presented is intended to offer an objective overview of their performance against common Gram-positive and Gram-negative bacteria, supported by detailed experimental methodologies.
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for amoxicillin, ampicillin, and penicillin V against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. MIC values are a crucial measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Lower MIC values indicate greater efficacy.[1] The data has been compiled from various in vitro studies, and it is important to note that MIC values can exhibit variability between different strains of the same bacterial species and across different studies.
Table 1: Comparative MIC (µg/mL) of Penicillins against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amoxicillin | 0.25 - 128[2] | 0.5[3] | 64[3] |
| Ampicillin | 0.6 - 32[4][5] | 8[6] | >8[6] |
| Penicillin V | ≤0.12 - ≥2[7] | - | - |
Note: Penicillin V is generally not effective against penicillinase-producing strains of S. aureus.[7]
Table 2: Comparative MIC (µg/mL) of Penicillins against Streptococcus pneumoniae
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amoxicillin | 0.01 - 4[8] | - | 1[9] |
| Ampicillin | 0.03 - 0.06[4] | - | - |
| Penicillin V | ≤0.06 - ≥2[7][10] | - | - |
Note: Penicillin resistance in S. pneumoniae is a growing concern, and susceptibility can vary significantly.[11]
Table 3: Comparative MIC (µg/mL) of Penicillins against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amoxicillin | 0.25 - 512[12] | - | - |
| Ampicillin | >256[13] | - | - |
| Penicillin V | - | - | - |
Note: Many strains of E. coli are resistant to amoxicillin and ampicillin due to the production of β-lactamases. Penicillin V is generally not effective against E. coli.[14][15]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16]
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of amoxicillin, ampicillin, and penicillin V are prepared at a known concentration.
-
Bacterial Strains: Pure, overnight cultures of the test organisms (S. aureus, S. pneumoniae, E. coli) are required.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like S. pneumoniae, it may be supplemented with lysed horse blood.[17]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
-
A few colonies from an overnight culture are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Serial two-fold dilutions of each antibiotic are prepared in the microtiter plate using the growth medium. This creates a range of antibiotic concentrations.
-
A growth control well (containing only the medium and bacteria) and a sterility control well (containing only the medium) are included on each plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubation may be extended to 20-24 hours in an atmosphere with 5% CO₂.
5. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizations
Mechanism of Action: β-Lactam Antibiotics
β-Lactam antibiotics, including penicillins like amoxicillin, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[18]
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for broth microdilution MIC determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored through synergy with branched poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Amoxicillin Is Effective against Penicillin-Resistant Streptococcus pneumoniae Strains in a Mouse Pneumonia Model Simulating Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
Safety Operating Guide
Navigating the Disposal of Almecillin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of antibiotics like Almecillin is a critical component of laboratory safety and environmental responsibility. As a penicillin-class, beta-lactam antibiotic, improper disposal of this compound can contribute to the rise of antimicrobial resistance and pose a threat to ecosystems. This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Considerations
This compound, also known as Penicillin O, is classified as a hazardous substance and can cause allergic reactions in sensitized individuals. Therefore, adherence to strict safety protocols is paramount. All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of concentrated this compound solutions should be performed within a certified chemical fume hood to prevent inhalation of aerosols.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form and concentration. The following procedures outline the recommended steps for different types of this compound waste.
1. Concentrated this compound Stock Solutions and Unused Product:
High-concentration this compound solutions and any unused or expired pure product are considered hazardous chemical waste. These materials must not be disposed of down the drain.
-
Collection: Collect all concentrated this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical, concentration, and hazard symbols.
-
Chemical Inactivation (Recommended): Prior to collection by your institution's Environmental Health and Safety (EHS) department, chemical inactivation is the most effective method to neutralize the biological activity of the beta-lactam ring. Alkaline hydrolysis is a widely accepted method for this purpose.
-
Disposal: Following inactivation, the neutralized solution should still be collected in a designated hazardous waste container and disposed of through your institution's EHS program.
2. Used Cell Culture Media Containing this compound:
Cell culture media containing this compound at working concentrations requires decontamination to eliminate any potential biohazards before the antibiotic is inactivated.
-
Decontamination: Autoclave the liquid waste at 121°C for a minimum of 30 minutes to sterilize the media.
-
Post-Autoclave Disposal: After autoclaving and cooling, the decontaminated media can typically be disposed of down the sanitary sewer, provided no other hazardous chemicals are present. However, it is crucial to consult and adhere to your institution's specific guidelines for aqueous waste disposal.
3. Contaminated Laboratory Equipment:
All laboratory equipment, including glassware, pipette tips, and plates, that has come into contact with this compound must be thoroughly decontaminated.
-
Solid Waste: Disposable items such as pipette tips and culture plates should be collected in a biohazard bag or a rigid, puncture-proof container designated for autoclaving. After autoclaving, the decontaminated solid waste can generally be disposed of in the regular laboratory trash, in accordance with institutional policy.
-
Reusable Equipment: Reusable glassware and equipment should be submerged in a suitable decontaminating solution (e.g., a fresh 10% bleach solution) for at least 30 minutes, followed by thorough rinsing with distilled water before washing and reuse.
Summary of Disposal Methods
The following table provides a quick reference for the disposal of different forms of this compound waste.
| Waste Type | Recommended Disposal Procedure |
| Concentrated this compound Solutions | Chemical inactivation via alkaline hydrolysis, followed by collection in a labeled hazardous waste container for EHS pickup. |
| Unused/Expired this compound Powder | Collection in a labeled hazardous waste container for EHS pickup. |
| Used Culture Media with this compound | Autoclave at 121°C for at least 30 minutes. Dispose of down the sanitary sewer, pending institutional guidelines. |
| Contaminated Solid Waste | Collect in biohazard bags/containers, autoclave, and then dispose of as regular laboratory trash, per institutional policy. |
| Contaminated Reusable Equipment | Decontaminate with a suitable disinfectant (e.g., 10% bleach), rinse thoroughly, and then wash. |
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol describes a general method for the chemical inactivation of this compound in a laboratory setting through alkaline hydrolysis, which targets the beta-lactam ring.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste solution into a suitable glass beaker or flask equipped with a stir bar. If the waste is in solid form, dissolve it in a minimal amount of water.
-
Hydrolysis: While stirring the this compound solution, slowly add an equal volume of 1 M NaOH solution. For example, for every 10 mL of this compound solution, add 10 mL of 1 M NaOH. This will result in a final NaOH concentration of approximately 0.5 M. Allow the reaction to proceed for at least 20 minutes to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the 20-minute incubation period, neutralize the solution by slowly adding 1 M HCl dropwise while continuously monitoring the pH with indicator strips or a pH meter. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing health risks and the potential for antibiotic resistance. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling Almecillin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients such as Almecillin. Adherence to strict safety protocols and logistical planning is crucial to minimize the risk of exposure and ensure the integrity of research. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for similar penicillin-based compounds and general best practices for handling active pharmaceutical ingredients (APIs). A site-specific risk assessment should be conducted before handling this material.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, data for related compounds can provide guidance. It is prudent to handle this compound with the assumption of a similar exposure potential.
| Compound | CAS Number | LD50 (Oral, Rat) | Occupational Exposure Band (OEB) | Control Exposure Range |
| Amoxicillin | 26787-78-0 | > 15,000 mg/kg[1] | Not specified | Not specified |
| Penicillin G Potassium | Not specified | Not specified | 2 | 100 µg/m³ to < 1000 µg/m³[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound powder.[3]
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile), powder-free.[4] | To prevent skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or equivalent.[3] | To protect eyes from dust and splashes. |
| Respiratory Protection | N95 Respirator or higher | NIOSH approved.[3] | To prevent inhalation of airborne powder. |
| Body Protection | Laboratory Coat | Standard.[3] | To protect skin and clothing from contamination. |
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[2][3]
-
Ensure a calibrated analytical balance is located within the ventilated enclosure.
-
Verify that all necessary PPE is available and in good condition.[3]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials) before starting work.[2]
Weighing and Handling
-
Perform all manipulations of this compound powder, such as weighing and aliquoting, within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Don all required PPE before entering the designated handling area.[3]
-
Carefully weigh the desired amount of this compound, avoiding the creation of dust.[2]
-
Clean any spills immediately with a damp cloth or paper towel, taking care not to generate dust.[3]
Solution Preparation
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.[3]
-
Cap and seal the container securely before mixing or vortexing.[3]
Post-Handling
-
Decontaminate all work surfaces and equipment with an appropriate cleaning agent.[2][3]
-
Remove PPE in the correct order to avoid cross-contamination.[2][3] A common sequence is to remove gloves first, followed by goggles/face shield, then the lab coat, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing gloves.[2][4]
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[5] If skin irritation or rash occurs, get medical advice/attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, empty vials) in a clearly labeled, sealed hazardous waste container.[2][3]
-
Decontamination: Follow your institution's guidelines for the disposal of hazardous chemical waste.[2] Do not allow the product to reach the sewage system or any water course.[1]
Visual Guides
The following diagrams illustrate the key procedural and logical relationships for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
